S 2160
Description
Properties
CAS No. |
54799-93-8 |
|---|---|
Molecular Formula |
C33H40N8O6 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |
InChI Key |
IQFRQVCWHMZHOA-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |
Origin of Product |
United States |
Foundational & Exploratory
S 2160 Autofluorescence Eliminator Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the S 2160 Autofluorescence Eliminator Reagent, a critical tool for researchers employing fluorescence microscopy. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to difficulties in image analysis and interpretation. This guide details the mechanism, application, and performance of the this compound reagent in mitigating this challenge.
Introduction to Autofluorescence
Autofluorescence is a significant concern in fluorescence microscopy, originating from endogenous fluorophores within biological specimens. One of the most common sources of autofluorescence is lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells.[1] Lipofuscin granules exhibit broad excitation and emission spectra, often overlapping with the spectra of commonly used fluorophores, thereby confounding the detection of specific fluorescent signals.[1][2] This interference is particularly problematic in aged tissues, such as the brain and retina.[3]
Key Characteristics of Lipofuscin Autofluorescence:
-
Broad Excitation Spectrum: 350-580 nm[1]
-
Broad Emission Spectrum: 400-630 nm[1]
-
Appearance: Granular deposits within the cytoplasm.
-
Prevalence: Increases with age in various cell types, notably neurons and retinal pigment epithelium cells.[2][3]
The this compound Autofluorescence Eliminator Reagent is designed to specifically reduce or eliminate this lipofuscin-like autofluorescence, thereby enhancing the signal-to-noise ratio in immunofluorescence applications.[2]
This compound Autofluorescence Eliminator Reagent: Composition and Mechanism
The this compound Autofluorescence Eliminator Reagent is a ready-to-use solution provided in 70% ethanol.[2] While the exact proprietary formulation is not disclosed, it is widely understood to be a solution of Sudan Black B, a lipophilic dye known for its ability to quench autofluorescence.[1]
The proposed mechanism of action involves Sudan Black B's ability to absorb broadly across the visible spectrum, effectively masking the fluorescence emitted by lipofuscin granules. Its lipophilic nature allows it to associate with the lipid-rich lipofuscin deposits.
Quantitative Data and Performance
While comprehensive quantitative data for the this compound reagent is limited in publicly available literature, studies on Sudan Black B, its likely active component, provide valuable insights into its performance.
Table 1: Efficacy of Sudan Black B in Reducing Autofluorescence
| Tissue Type | Fixation | Percent Autofluorescence Reduction | Wavelength/Filter Set | Reference |
| Human Pancreas | Formalin-fixed, paraffin-embedded | 65-95% | Dependent on filter setup | [3] |
| Murine Renal Tissue | Formaldehyde-fixed, paraffin-embedded & Frozen | Significant reduction (dose-dependent) | 405, 473, and 559 nm excitation | |
| Human Brain | Formalin-fixed, paraffin-embedded & Frozen | Significant reduction | DAPI, FITC, Rhodamine | [4] |
Table 2: Effect of this compound Reagent on Fluorophore Signal Intensity
| Fluorophore | Tissue Type | Observed Effect on Signal | Reference |
| Cy3 | Adult Human Brain | Marginal reduction (5-10%) | [1] |
Note: The performance of the this compound reagent may vary depending on the tissue type, fixation method, and the specific fluorophores used. Optimization of the incubation time is recommended to achieve the best balance between autofluorescence quenching and preservation of the specific fluorescent signal.[2]
Experimental Protocols
The following is a detailed methodology for the application of this compound Autofluorescence Eliminator Reagent in a typical immunofluorescence workflow.
Post-Immunofluorescence Staining Protocol
This is the recommended procedure for using the this compound reagent.
-
Complete Immunofluorescence Staining: Perform all steps of your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.
-
PBS Wash: Immerse the sections in Phosphate Buffered Saline (PBS) for 5 minutes.[2]
-
Ethanol Dehydration (Step 1): Immerse the sections in 70% ethanol for 5 minutes.[2]
-
Autofluorescence Elimination: Immerse the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes at room temperature.[2]
-
Ethanol Rinses: Immerse the sections in three consecutive changes of 70% ethanol for 1 minute each to remove excess reagent.[2]
-
Mounting: Mount the sections using an aqueous, non-xylene-based mounting medium.[2]
Pre-Immunofluorescence Staining Protocol
In some instances, the reagent can be applied before immunofluorescence staining, although the post-staining method is generally recommended for better results.[2] Users should optimize this approach for their specific application.
Visualizations
The Problem of Lipofuscin Autofluorescence
The following diagram illustrates how the broad emission spectrum of lipofuscin can interfere with the detection of specific fluorescent signals.
This compound Reagent Experimental Workflow
This diagram outlines the key steps in the recommended post-immunofluorescence staining protocol for the this compound Autofluorescence Eliminator Reagent.
Logical Relationship: Problem and Solution
This diagram illustrates the logical flow from the problem of autofluorescence to the solution provided by the this compound reagent.
Conclusion
The this compound Autofluorescence Eliminator Reagent is a valuable tool for researchers facing challenges with lipofuscin-based autofluorescence in tissue sections. Its simple, post-staining application effectively reduces background noise with minimal impact on specific fluorescent signals, leading to clearer, more reliable data in fluorescence microscopy. For optimal results, it is recommended that users empirically determine the ideal incubation time for their specific tissue and fluorophore combinations.
References
- 1. biocompare.com [biocompare.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the Core Mechanism of Action of S 2160 (Vilazodone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 2160, identified as Vilazodone, is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1][2] Its therapeutic efficacy is attributed to a unique dual mechanism of action, distinguishing it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][3] Vilazodone acts as both a potent and selective inhibitor of the serotonin transporter (SERT) and a partial agonist at the 5-HT1A receptor.[2][4] This document provides a comprehensive technical overview of Vilazodone's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
Vilazodone's pharmacological profile is defined by two primary actions that synergistically enhance serotonergic neurotransmission in the central nervous system (CNS).[4][5]
Selective Serotonin Reuptake Inhibition (SSRI)
Similar to conventional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft.[2][4] By inhibiting SERT, Vilazodone blocks the reabsorption of serotonin, leading to an increased concentration of the neurotransmitter in the synapse. This prolonged availability of serotonin enhances the stimulation of postsynaptic serotonin receptors, a key factor in its antidepressant effects.[4] Recent studies have further elucidated Vilazodone's interaction with SERT, revealing a unique binding mode. A cryo-EM structure of SERT in complex with Vilazodone shows it binding to the primary (S1) site and extending towards an allosteric site.[6][7] This interaction is notably sodium-independent, distinguishing it from typical SSRIs.[6][7]
5-HT1A Receptor Partial Agonism
In addition to its SSRI activity, Vilazodone functions as a partial agonist at the 5-HT1A receptor.[2][5] These receptors are located both presynaptically, as autoreceptors on the soma and dendrites of serotonin neurons, and postsynaptically in various brain regions.[5]
-
Presynaptic 5-HT1A Autoreceptors: These receptors act as a negative feedback mechanism.[5] When activated, they inhibit serotonin neuron firing and reduce serotonin release. Standard SSRIs can initially exacerbate this feedback loop due to the increased synaptic serotonin. Vilazodone's partial agonism at these autoreceptors is hypothesized to lead to their more rapid desensitization.[2][5] This action may bypass the typical therapeutic lag phase associated with SSRIs, potentially leading to a faster onset of antidepressant effects.[8]
-
Postsynaptic 5-HT1A Receptors: Vilazodone's partial agonism at postsynaptic 5-HT1A receptors is also thought to contribute to its antidepressant and anxiolytic properties.[5]
This dual mechanism has led to Vilazodone being classified as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define Vilazodone's interaction with its primary molecular targets.
Table 1: Binding Affinities and Functional Potencies of Vilazodone
| Parameter | Target | Species/System | Value | Reference(s) |
| IC₅₀ | Serotonin Transporter (SERT) | Human | 0.5 nM | [9] |
| IC₅₀ | Serotonin Transporter (SERT) | - | 1.6 nM | [2][5] |
| Kᵢ | Serotonin Transporter (SERT) | Human | 0.1 nM | [2][10] |
| IC₅₀ | 5-HT1A Receptor | Human | 0.2 nM | [9] |
| IC₅₀ | 5-HT1A Receptor | - | 2.1 nM | [2][5] |
| pEC₅₀ | 5-HT1A Receptor | Rat Hippocampal Membranes | 8.1 | [9] |
| Intrinsic Activity | 5-HT1A Receptor | Rat Hippocampal Membranes | 0.61 | [9] |
Table 2: Comparative Binding Affinities (Kᵢ) of Vilazodone for Monoamine Transporters
| Transporter | Kᵢ (nM) | Reference(s) |
| Serotonin (SERT) | 0.1 | [2][10] |
| Norepinephrine (NET) | 56 | [2][10] |
| Dopamine (DAT) | 37 | [2][10] |
Signaling Pathways and Experimental Workflows
Vilazodone's Dual Action Signaling Pathway
The following diagram illustrates the core mechanism of action of Vilazodone at the synaptic level.
Caption: Dual mechanism of Vilazodone: SERT inhibition and 5-HT1A partial agonism.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical experimental workflow for the in vitro characterization of a compound like Vilazodone.
Caption: Workflow for in vitro characterization of Vilazodone's primary activities.
Detailed Experimental Protocols
Serotonin Transporter (SERT) Inhibition Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Vilazodone for the human serotonin transporter (hSERT) using [³H]-citalopram.
-
Objective: To determine the inhibitory constant (Kᵢ) of Vilazodone for hSERT.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT.
-
[³H]-citalopram (radioligand).
-
Vilazodone (test compound).
-
Fluoxetine or another known SSRI (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Vilazodone in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.
-
Serial dilutions of Vilazodone.
-
-
Add the hSERT-expressing cell membrane preparation to each well.
-
Add [³H]-citalopram at a concentration near its Kₔ value to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Vilazodone.
-
Determine the IC₅₀ value (concentration of Vilazodone that inhibits 50% of specific binding) from the resulting sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
5-HT1A Receptor Partial Agonism Assay ([³⁵S]GTPγS Binding Assay)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Vilazodone at the 5-HT1A receptor.
-
Materials:
-
Cell membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Vilazodone (test compound).
-
A full 5-HT1A agonist (e.g., 8-OH-DPAT) for reference.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Vilazodone and the reference full agonist in the assay buffer.
-
In a 96-well plate, add assay buffer, GDP, and the 5-HT1A receptor-expressing membrane preparation.
-
Add the serial dilutions of Vilazodone or the reference agonist. For basal binding, add buffer only. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain stimulated binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Vilazodone and the reference agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) for both compounds.
-
Calculate the intrinsic activity of Vilazodone by expressing its Eₘₐₓ as a fraction of the Eₘₐₓ of the full agonist.
-
Clinical Trial Protocol Synopsis
The efficacy and safety of Vilazodone for the treatment of MDD have been established in several randomized, double-blind, placebo-controlled clinical trials.[11][12][13][14]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13]
-
Patient Population: Adult outpatients with a diagnosis of MDD according to DSM-IV-TR criteria.[13]
-
Treatment:
-
Duration: Typically 8 to 10 weeks.[12]
-
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[12]
-
Secondary Efficacy Endpoints: Changes in other depression and anxiety scales such as the Hamilton Depression Rating Scale (HAM-D) and the Clinical Global Impressions-Severity (CGI-S) scale.[13]
Conclusion
Vilazodone (this compound) possesses a distinct dual mechanism of action, combining selective serotonin reuptake inhibition with 5-HT1A receptor partial agonism. This unique pharmacological profile offers a valuable therapeutic option for the management of major depressive disorder. The high affinity for both the serotonin transporter and the 5-HT1A receptor, coupled with its functional activity as a partial agonist, underpins its clinical efficacy. The experimental protocols detailed herein provide a framework for the preclinical and clinical characterization of Vilazodone and similar compounds in drug development. While the theoretical advantages of its dual mechanism, such as a faster onset of action, are still a subject of ongoing research, Vilazodone represents a significant advancement in the pharmacotherapy of depression.[15][16]
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of vilazodone dual binding mode to the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Vilazodone in the treatment of major depressive disorder: efficacy across symptoms and severity of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of vilazodone 20 and 40 mg in major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
active ingredient in S 2160 autofluorescence eliminator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core active ingredient in the S 2160 Autofluorescence Eliminator, its mechanism of action, and detailed protocols for its application in fluorescence microscopy. The guide is intended to equip researchers with the necessary knowledge to effectively mitigate autofluorescence in tissue samples, thereby enhancing the quality and reliability of fluorescence imaging data.
Core Active Ingredient and Mechanism of Action
The primary active ingredient in the this compound Autofluorescence Eliminator is Sudan Black B , a lipophilic diazo dye, dissolved in 70% ethanol.[1][2][3] Its efficacy in eliminating autofluorescence, particularly from lipofuscin, stems from its physical properties rather than a specific chemical reaction.[4][5]
The mechanism of action is twofold:
-
Physical Adsorption: Sudan Black B is highly soluble in lipids and hydrophobic compounds.[4][5] Lipofuscin, an age-related pigment composed of oxidized proteins and lipids, presents a hydrophobic environment.[6][7] Sudan Black B physically adsorbs to these lipofuscin granules and other hydrophobic structures within the tissue.[4]
-
Light Absorption: As a black dye, Sudan Black B possesses broad-spectrum light-absorbing properties.[4] By coating the autofluorescent components, it effectively masks their intrinsic fluorescence by absorbing the excitation light and/or the emitted fluorescent light, thus preventing the autofluorescence signal from reaching the detector.[4]
This mechanism makes it particularly effective against lipofuscin, which exhibits broad excitation and emission spectra that can interfere with common fluorophores used in immunofluorescence.[8][9]
Quantitative Data on Autofluorescence Reduction
The effectiveness of Sudan Black B in reducing autofluorescence has been quantitatively assessed in various studies. The following table summarizes the reported quenching efficiency.
| Tissue Type | Autofluorescence Source | Quenching Efficiency | Reference Filter Sets |
| Pancreatic Tissue | General | 65-95% | DAPI, Cy3, FITC |
| Polymer Scaffolds | Scaffold Material | Up to ~90% | DAPI, FITC, TRITC |
| Brain Tissue | Lipofuscin | Significant reduction | DAPI, FITC, Rhodamine |
Note: The efficiency of autofluorescence reduction can be dependent on the concentration of Sudan Black B, incubation time, and the specific tissue characteristics.[4][10][11]
Experimental Protocols
The following is a detailed methodology for the application of this compound Autofluorescence Eliminator (or a laboratory-prepared 0.1-0.3% Sudan Black B solution in 70% ethanol) for quenching autofluorescence in tissue sections for immunofluorescence analysis.
Materials
-
This compound Autofluorescence Eliminator or Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Mounting medium (aqueous, non-fading)
-
Coverslips
-
Staining jars
Solution Preparation (if using Sudan Black B powder)
-
Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir the solution overnight on a magnetic stirrer to ensure complete dissolution.[12]
-
Filter the solution before use, ideally through a 0.2 µm syringe filter, to remove any undissolved particles.[12]
Staining Procedure
This protocol assumes that the immunofluorescence staining has already been completed.
-
Post-Immunostaining Wash: Following the final wash step of your immunofluorescence protocol, immerse the slides in PBS for 5 minutes.
-
Dehydration: Immerse the slides in 70% ethanol for 3-5 minutes.
-
Autofluorescence Quenching: Immerse the slides in the this compound Autofluorescence Eliminator solution for 5-10 minutes at room temperature. The optimal incubation time may need to be determined empirically for different tissues.
-
Destaining/Washing: To remove excess Sudan Black B, wash the slides in 70% ethanol. This can be done through a series of brief immersions (e.g., 3 changes of 1 minute each) or a single longer wash.
-
Rehydration: Briefly rinse the slides in distilled water.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Important Considerations
-
Timing of Application: While it is most common to apply the autofluorescence eliminator after immunolabeling, in some cases, application before the primary antibody may be possible. However, post-immunostaining application is generally recommended to avoid any potential interference with antibody binding.
-
Over-incubation: Prolonged incubation with Sudan Black B can lead to a general quenching of all fluorescence signals, including the specific signal from your fluorophores. Therefore, optimization of the incubation time is critical.
-
Far-Red Channel: Sudan Black B can introduce some background fluorescence in the red and far-red channels.[13] This should be considered when designing multiplex imaging experiments.
Visualizations
Lipofuscin Formation Pathway
The following diagram illustrates the proposed pathway of lipofuscin formation, the primary target of the this compound Autofluorescence Eliminator.
Caption: Simplified signaling pathway of lipofuscin formation.
Experimental Workflow for Autofluorescence Elimination
The diagram below outlines the key steps in the experimental workflow for using the this compound Autofluorescence Eliminator.
Caption: Experimental workflow for autofluorescence elimination.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. biofargo.com [biofargo.com]
- 4. Pre-culture Sudan Black B treatment suppresses autofluorescence signals emitted from polymer tissue scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. Lipofuscin: formation, effects and role of macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipofuscin - Wikipedia [en.wikipedia.org]
- 8. Lipofuscin: The “Wear and Tear” Pigment | Ento Key [entokey.com]
- 9. Lipofuscin: a key compound in ophthalmic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
An In-Depth Technical Guide to S 2160 for Reducing Lipofuscin Autofluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Autofluorescence Eliminator Reagent S 2160, a solution for mitigating the challenges posed by lipofuscin autofluorescence in fluorescence microscopy. Lipofuscin, an age-related pigment, accumulates in various cell types and tissues, and its broad excitation and emission spectra can significantly interfere with the detection of specific fluorescent signals, leading to a decreased signal-to-noise ratio and potential misinterpretation of data. The this compound reagent is designed to specifically quench this autofluorescence, thereby enhancing the clarity and accuracy of immunofluorescence imaging.
Understanding Lipofuscin Autofluorescence
Lipofuscin is a complex aggregate of oxidized proteins and lipids that accumulates within the lysosomes of post-mitotic cells, such as neurons and cardiac myocytes, as a hallmark of cellular aging.[1] Its accumulation is a dynamic process influenced by factors like oxidative stress.[1] The intrinsic fluorescence of lipofuscin is a significant hurdle in fluorescence-based analytical techniques, as it spans a wide range of the light spectrum, often overlapping with the emission wavelengths of commonly used fluorophores.[2] This spectral overlap can mask the true signal from fluorescently labeled antibodies or probes, making accurate quantification and localization of target molecules challenging.
This compound: A Solution for Lipofuscin Quenching
The Autofluorescence Eliminator Reagent this compound is a ready-to-use solution designed to reduce or eliminate the autofluorescence originating from lipofuscin in tissue sections from various species, including human, monkey, and rat.[2][3] It is formulated to be compatible with standard immunofluorescence protocols and a wide array of fluorescent dyes, without adversely affecting the specific fluorescent labels of interest.[2][3]
Proposed Mechanism of Action
The precise chemical composition of this compound is proprietary. However, its mechanism of action is understood to be analogous to that of other lipophilic dyes like Sudan Black B.[3] These quenching agents are hydrophobic molecules that preferentially associate with the lipid-rich components of lipofuscin granules.[3] Upon binding, the reagent is thought to absorb the excitation light and dissipate the energy as heat, thereby preventing the lipofuscin from fluorescing. This process effectively "quenches" the autofluorescence without chemically altering the target epitopes or the fluorescent probes used for their detection.
Figure 1: Proposed mechanism of this compound in quenching lipofuscin autofluorescence.
Quantitative Data on Autofluorescence Reduction
While specific quantitative data for the this compound reagent from peer-reviewed publications is limited, the performance of similar lipofuscin quenching agents, such as Sudan Black B and TrueBlack®, has been well-documented. These data provide a valuable benchmark for the expected efficacy of this compound.
| Reagent | Tissue Type | Excitation/Emission Wavelengths | Autofluorescence Reduction (%) | Reference |
| 0.1% Sudan Black B | Murine Renal Tissue (Paraffin Sections) | DAPI, FITC, Texas Red channels | Effective blocking of autofluorescence | [4] |
| 0.1% Sudan Black B | Human Brain (Paraffin-embedded) | DAPI (360 nm), FITC (488 nm), Rhodamine (568 nm) | Total reduction of autofluorescent background | [2] |
| TrueBlack® | Mouse Adrenal Cortex | 405, 488, 561, 640 nm | 89-93% | Not found in provided search results |
| MaxBlock™ | Mouse Adrenal Cortex | 405, 488, 561, 640 nm | 90-95% | Not found in provided search results |
Experimental Protocols
The following protocol is adapted from the manufacturer's instructions for the Autofluorescence Eliminator Reagent this compound.[2][3] Optimization of incubation times may be necessary for different tissue types and experimental conditions.[2][3]
Standard Protocol for this compound Application
This protocol is intended for use on tissue sections that have already undergone immunofluorescent staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Autofluorescence Eliminator Reagent this compound
-
Antifade mounting medium
Procedure:
-
Following the final wash step of your immunofluorescence protocol, immerse the sections in PBS for 5 minutes.[2][3]
-
Immerse the sections in the Autofluorescence Eliminator Reagent this compound for 5 minutes.[2][3]
-
Wash the sections in three changes of 70% ethanol, for 1 minute each.[2][3]
-
Mount the coverslip onto the slide using an antifade mounting medium.[2][3]
-
Image the sections using a fluorescence microscope.
Note: The manufacturer advises that prolonged incubation in the reagent may lead to quenching of the specific fluorescent signal.[2][3] Therefore, it is crucial to optimize the incubation time for each specific application.[2][3]
Figure 2: A typical experimental workflow for the application of this compound.
Logical Relationships in Troubleshooting
Effective use of this compound may require some optimization. The following diagram outlines a logical approach to troubleshooting common issues.
Figure 3: A logical workflow for troubleshooting common issues with this compound.
Conclusion
The Autofluorescence Eliminator Reagent this compound offers a valuable tool for researchers contending with the challenges of lipofuscin autofluorescence. By effectively quenching this source of background noise, this compound can significantly improve the signal-to-noise ratio in immunofluorescence experiments, leading to clearer images and more reliable data. While optimization of the protocol for specific applications is recommended, the straightforward procedure and compatibility with standard workflows make it an accessible solution for enhancing the quality of fluorescence microscopy data in studies involving aged tissues or other samples with high lipofuscin content.
References
understanding autofluorescence in neuroscience research
An in-depth guide to understanding and mitigating autofluorescence in neuroscience research, designed for researchers, scientists, and drug development professionals.
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals in imaging experiments[1][2]. In neuroscience, the complexity of brain tissue, with its diverse cell types and accumulation of endogenous fluorophores, presents a significant challenge[1]. This intrinsic fluorescence can mask the signals from fluorescent probes and antibodies, leading to poor signal-to-noise ratios, false positives, and potential misinterpretation of data[2][3]. This guide provides a technical overview of the sources of autofluorescence in neural tissues and details strategies for its mitigation.
Sources of Autofluorescence in Neural Tissue
Autofluorescence in neuroscience research originates from two primary sources: endogenous biomolecules and experimental processes.
Endogenous Fluorophores
Neural tissues contain several molecules that fluoresce naturally.
-
Lipofuscin: Often called the "aging pigment," lipofuscin is a granular aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells like neurons, particularly with age[1][4][5]. It has a broad excitation and emission spectrum, making it a persistent source of interference across multiple fluorescence channels[6][7][8]. Lipofuscin granules are a major confound in studies of aged or neurodegenerative tissues[3][4].
-
NAD(P)H and Flavins: Reduced nicotinamide adenine dinucleotide (NADH), its phosphorylated form (NADPH), and flavin adenine dinucleotide (FAD) are metabolic coenzymes crucial for cellular respiration[9][10]. These molecules are autofluorescent and their fluorescence properties change with their metabolic state (e.g., oxidized vs. reduced)[9][11]. This property, while a source of background in some studies, is also harnessed for functional brain imaging to monitor neuronal activity and metabolism[11][12][13]. Flavoprotein autofluorescence is primarily sourced from the electron transport chain and is a more direct indicator of neuronal ATP production than NAD(P)H signals[9].
-
Structural Proteins: Proteins like collagen and elastin, found in the brain's vasculature and connective tissues, are intrinsically fluorescent, primarily in the blue and green spectral regions[2][14][15].
-
Other Molecules: Red blood cells contain heme groups that exhibit broad autofluorescence[14]. In certain pathologies like Alzheimer's disease, amyloid-β aggregates can also generate a distinct blue autofluorescence[16][17][18].
Process-Induced Autofluorescence
Standard laboratory procedures can introduce or enhance autofluorescence.
-
Aldehyde Fixation: The most common cause of process-induced autofluorescence is the use of aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde[2][19]. These chemicals cross-link proteins, creating fluorescent products[15][19]. Glutaraldehyde is known to induce more intense autofluorescence than PFA[19]. The duration of fixation can also impact the intensity of this background signal[14].
-
Heat and Dehydration: Processing steps that involve heat and dehydration can increase autofluorescence, particularly in the red spectrum[14][15][19].
Strategies for Autofluorescence Mitigation
A multi-faceted approach, combining careful experimental design with specific reduction techniques, is often necessary to combat autofluorescence.
Workflow for Troubleshooting Autofluorescence
The following diagram outlines a logical workflow for identifying and addressing autofluorescence issues in a typical immunofluorescence experiment.
Preventative Strategies
-
Sample Preparation:
-
Fixation: Minimize fixation time and use PFA instead of glutaraldehyde where possible[14][19]. For certain surface markers, chilled organic solvents like methanol or ethanol can be an alternative to aldehyde fixatives[19][20].
-
Perfusion: Before fixation, perfuse the animal with PBS to remove red blood cells, a significant source of heme-related autofluorescence[14][20].
-
-
Fluorophore Selection: Autofluorescence is often most intense at shorter wavelengths (blue/green channels)[1]. Selecting fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) can significantly improve the signal-to-noise ratio, as endogenous fluorescence is rarely seen at these wavelengths[1][14][21].
Chemical Quenching Methods
Chemical treatments can be applied to tissue sections to quench or mask autofluorescence.
-
Sudan Black B (SBB): A lipophilic dye that is highly effective at reducing autofluorescence from lipofuscin[2][22][23]. It is typically applied after immunolabeling. However, SBB can sometimes introduce its own background in the far-red channels and may not be effective against aldehyde-induced autofluorescence[2][23].
-
Sodium Borohydride (NaBH₄): This chemical reducing agent is used to reduce autofluorescence caused by aldehyde fixation[20][24]. It works by reducing Schiff bases formed during the fixation process[24].
-
Commercial Reagents: Several commercial kits are available, such as TrueVIEW® and TrueBlack®, which are formulated to reduce autofluorescence from various sources[14][23][25]. TrueBlack® is particularly effective against lipofuscin, while TrueVIEW® targets non-lipofuscin sources like collagen and red blood cells[2][25].
Physical and Computational Methods
-
Photobleaching: This technique involves exposing the tissue to high-intensity light to permanently destroy the endogenous fluorophores before the staining protocol begins[24][26]. While effective, it can be time-consuming and risks damaging the tissue or target epitopes[7][26].
-
Spectral Imaging and Linear Unmixing: This advanced microscopy technique captures the entire emission spectrum at each pixel of an image. By defining the spectral profiles of the specific fluorophores and the autofluorescence, computational algorithms can "unmix" the signals, effectively subtracting the autofluorescence contribution from the final image[8].
Quantitative Comparison of Mitigation Techniques
The effectiveness of autofluorescence reduction can be quantified. The table below summarizes reported quenching efficiencies for various methods.
| Mitigation Agent | Tissue Model | Target Fluorophore/Channel | Autofluorescence Reduction (%) | Reference(s) |
| Sudan Black B (0.15%) | Mouse Brain (ICH Model) | DAPI (Blue) | 71.88% | [27] |
| FITC (Green) | 73.68% | [27] | ||
| Tx Red (Red) | 76.05% | [27] | ||
| Sudan Black B (0.15%) | Mouse Brain (TBI Model) | DAPI (Blue) | 46.36% | [27] |
| FITC (Green) | 56.85% | [27] | ||
| Tx Red (Red) | 44.28% | [27] | ||
| Photochemical Bleaching | Human Prostate Tissue | Brightest Autofluorescent Signals | ~80% | [28] |
| H₂O₂-Accelerated Photobleaching | Human Tonsil Tissue | 450nm & 520nm channels | Achieved similar suppression to 24-hour non-chemical bleaching in 90 minutes. | [29] |
Key Experimental Protocols
Below are detailed methodologies for common autofluorescence reduction techniques.
Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is performed after fixation and permeabilization but before primary antibody incubation.
-
Preparation: After fixation with an aldehyde-based fixative (e.g., 4% PFA) and subsequent washes with PBS, prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS[30]. (Note: Some protocols suggest up to 1 mg/mL)[24]. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare fresh and handle in a well-ventilated area[24].
-
Incubation: Immerse the tissue sections in the chilled NaBH₄ solution. Incubate for 30 minutes on ice[30].
-
Washing: Carefully remove the NaBH₄ solution and wash the sections thoroughly with PBS. Perform two washes of 5 minutes each to remove all residual NaBH₄[30].
-
Proceed: Continue with the standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B
This protocol is typically performed after all immunolabeling steps are complete, just before coverslipping.
-
Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol[22][24][25]. Ensure the solution is well-mixed and filtered to remove any particulates.
-
Incubation: After the final washes of your immunofluorescence protocol, incubate the slides in the SBB solution for 10-15 minutes at room temperature in the dark[25].
-
Washing: Briefly wash the slides with 70% ethanol to remove excess SBB, followed by several thorough washes with PBS to remove the ethanol[24].
-
Mounting: Mount the coverslip using an appropriate aqueous mounting medium.
Protocol 3: Pre-Staining Photobleaching
This technique is used to destroy endogenous fluorophores before any labeling.
-
Sample Preparation: Prepare the sample as required by your primary protocol (e.g., fixation, sectioning, permeabilization)[24].
-
Light Exposure: Place the sample on the microscope stage or in a dedicated photobleaching apparatus[26]. Expose the sample to a high-intensity, broad-spectrum light source (e.g., mercury lamp, high-power LED) for an extended period[24][26]. The duration can range from several minutes to several hours, or even 12-16 hours depending on the light source and tissue[24][26].
-
Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.
-
Proceed: Once bleaching is complete, proceed with the standard immunofluorescence staining protocol[24].
Autofluorescence as a Functional Signal
While often a nuisance, the autofluorescence of certain molecules can be a valuable source of information. The metabolic coenzymes NAD(P)H and FAD are central to cellular energy production, and their fluorescence is directly linked to their redox state.
By imaging the autofluorescence of NAD(P)H and flavoproteins, researchers can perform label-free, real-time monitoring of metabolic activity in neurons and glial cells in response to stimuli[10][31]. This technique, known as flavoprotein autofluorescence imaging (AFI) or NAD(P)H fluorescence lifetime imaging (FLIM), provides insights into brain energy metabolism and its relationship to neural function[11][32].
Conclusion and Best Practices
Autofluorescence is an inherent challenge in neuroscience research that demands careful consideration and management. There is no single universal solution; the optimal strategy depends on the tissue type, age of the animal, experimental goals, and the specific sources of autofluorescence.
Key Recommendations:
-
Always run controls: An unstained tissue section is the most critical control to assess the baseline level and spectral characteristics of autofluorescence in your sample[14][20].
-
Optimize from the start: Prioritize preventative measures like minimizing fixation time and choosing far-red fluorophores, as these can significantly reduce the problem before it starts[14][21].
-
Select the right tool: For aged tissue with significant lipofuscin, use a targeted quencher like Sudan Black B or TrueBlack®[23][25]. For fixation-induced background, try sodium borohydride treatment[20].
-
Consider advanced methods: For complex samples or when quantifying weak signals, advanced techniques like spectral imaging and linear unmixing offer a powerful, albeit more complex, solution for separating signal from noise[8].
By understanding the origins of autofluorescence and systematically applying the mitigation strategies outlined in this guide, researchers can enhance the quality, accuracy, and reliability of their fluorescence imaging data.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Lipofuscin autofluorescence confounds intracellular amyloid β detection in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular elucidation of brain lipofuscin in aging and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipofuscin-like autofluorescence within microglia and its impact on studying microglial engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Frontiers | An Alternative to Dye-Based Approaches to Remove Background Autofluorescence From Primate Brain Tissue [frontiersin.org]
- 9. Functional Imaging with Mitochondrial Flavoprotein Autofluorescence: Theory, Practice, and Applications - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of NAD(P)H and Flavoprotein Autofluorescence Transients to Probe Neuron and Astrocyte Responses to Synaptic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. physoc.org [physoc.org]
- 13. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 16. Aβ-Aggregation-Generated Blue Autofluorescence Illuminates Senile Plaques as well as Complex Blood and Vascular Pathologies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alzheimer Disease | Aβ-Aggregation-Generated Blue Autofluorescence Illuminates Senile Plaques as well as Complex Blood and Vascular Pathologies in Alzheimer’s Disease | springermedicine.com [springermedicine.com]
- 18. Label-free autofluorescence and hyperspectral imaging of cerebral amyloid-β lesions in aged squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 20. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 21. southernbiotech.com [southernbiotech.com]
- 22. Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. benchchem.com [benchchem.com]
- 25. Autofluorescence Quenching | Visikol [visikol.com]
- 26. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 28. biorxiv.org [biorxiv.org]
- 29. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunofluorescence protocol for FFPE human post-mortem brain sections to detect alpha-synuclein and tau pat... [protocols.io]
- 31. Use of NAD(P)H and flavoprotein autofluorescence transients to probe neuron and astrocyte responses to synaptic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo autofluorescence lifetime imaging of the Drosophila brain captures metabolic shifts associated with memory formation [elifesciences.org]
S 2160 (Bz-Phe-Val-Arg-pNA): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of S 2160, a chromogenic substrate for the cysteine protease Cathepsin B, intended for researchers, scientists, and drug development professionals. This document outlines the product's specifications, a detailed experimental protocol for its use in colorimetric assays, and an exploration of the key signaling pathways in which Cathepsin B is implicated.
Product Data and Specifications
This compound is the MedChemExpress catalog number for the chemical compound N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride. It is a well-established substrate for measuring the activity of Cathepsin B and other proteases such as thrombin, trypsin, and papain. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Table 1: Specifications of this compound (Bz-Phe-Val-Arg-pNA)
| Property | Value |
| Synonyms | Bz-Phe-Val-Arg-pNA, N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride |
| Molecular Formula | C₃₃H₄₀N₈O₆ · HCl |
| Molecular Weight | 681.18 g/mol |
| CAS Number | 54799-93-8 |
| Appearance | White to off-white powder |
| Purity | ≥98% (TLC) |
| Solubility | Soluble in methanol (20 mg/mL) and DMSO.[1] |
| Storage | Store at -20°C, protected from light. |
Table 2: Properties of the Target Enzyme, Cathepsin B
| Property | Value |
| Enzyme Class | Cysteine Protease |
| Synthesis | Synthesized as an inactive preproenzyme. |
| Mature Form | Composed of a heavy chain (25-26 kDa) and a light chain (5 kDa). |
| Optimal pH | Slightly acidic (around 6.0 for many substrates). |
| Function | Intracellular proteolysis, apoptosis, inflammation, cancer progression. |
Experimental Protocols
Colorimetric Assay for Cathepsin B Activity using this compound (Bz-Phe-Val-Arg-pNA)
This protocol outlines the steps for measuring Cathepsin B activity in a sample (e.g., cell lysate) using a colorimetric assay with this compound as the substrate. The principle of the assay is the enzymatic release of p-nitroaniline (pNA), which can be measured by the increase in absorbance at approximately 405 nm.
Materials:
-
This compound (Bz-Phe-Val-Arg-pNA) substrate
-
Purified Cathepsin B or cell/tissue lysate containing Cathepsin B
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0.[2] (A reducing agent like DTT or L-cysteine is necessary to maintain the active site cysteine in a reduced state).
-
Assay Buffer: 25 mM MES, pH 5.0.[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
If using cell or tissue lysates, prepare them in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate to ensure equal loading.
-
-
Enzyme Activation:
-
Dilute the Cathepsin B enzyme or lysate sample in the Activation Buffer.
-
Incubate at room temperature for 15 minutes to ensure the enzyme is fully activated.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the activated enzyme sample to the appropriate wells.
-
Include a substrate blank control containing Assay Buffer instead of the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound (Bz-Phe-Val-Arg-pNA) in the Assay Buffer. The optimal concentration may need to be determined empirically but is typically in the micromolar range.
-
Add the this compound working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
-
For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a set period of time (e.g., 10-30 minutes).
-
For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from the absorbance of the samples.
-
The rate of the reaction can be determined from the linear portion of the absorbance versus time plot in a kinetic assay.
-
The activity of Cathepsin B is proportional to the rate of pNA production.
-
Signaling Pathways and Biological Roles of Cathepsin B
Cathepsin B is a multifaceted lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its activity is not confined to the lysosome; it can also be secreted or localized to the cytoplasm and nucleus, where it participates in diverse signaling pathways.
Role in Apoptosis
Cathepsin B is a key mediator of apoptosis (programmed cell death). Upon certain apoptotic stimuli, lysosomal membrane permeabilization leads to the release of Cathepsin B into the cytosol. There, it can initiate the mitochondrial apoptosis pathway by cleaving Bid to truncated Bid (tBid), which in turn promotes the release of cytochrome c from the mitochondria.
Involvement in Inflammation
Cathepsin B plays a significant role in the inflammatory response, particularly in the activation of the NLRP3 inflammasome. Various danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs) can trigger the release of Cathepsin B from the lysosome. In the cytosol, active Cathepsin B can cleave and activate the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Role in Cancer Progression and Metastasis
In the context of cancer, Cathepsin B is often upregulated and secreted into the extracellular space. Here, it contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Cathepsin B can directly degrade ECM components like collagen and fibronectin, and it can also indirectly promote ECM degradation by activating other proteases, such as matrix metalloproteinases (MMPs).
References
The Principle of S 2160 in Fluorescence Microscopy: A Technical Guide
Initial research indicates that "S 2160" does not correspond to a recognized principle, technique, or product within the field of fluorescence microscopy. Extensive searches for "this compound" in the context of fluorescence microscopy, cell imaging, and related technical data have not yielded any specific information. The designation "S2160" was found to be associated with a marking unit, a mechanical component unrelated to microscopy.
This guide will therefore proceed by outlining the fundamental principles of fluorescence microscopy, a cornerstone of modern biological and biomedical research. This information is intended to provide a valuable technical overview for researchers, scientists, and drug development professionals.
The Core Principles of Fluorescence Microscopy
Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to obtain high-contrast images of specific molecules or structures within a sample.[1] Unlike other light microscopy techniques that rely on absorption, scattering, or reflection of light, fluorescence microscopy is based on the emission of light from fluorescent molecules called fluorophores.[2][3]
The basic principle involves exciting a fluorophore with light of a specific wavelength, which is then absorbed by the molecule. This absorption causes an electron in the fluorophore to move to a higher energy state.[3] After a brief period in this excited state, the electron returns to its ground state, releasing the absorbed energy in the form of a photon of light.[4][5] The emitted light has a longer wavelength (and therefore lower energy) than the excitation light, a phenomenon known as the Stokes shift.[4] This difference in wavelength between the excitation and emission light is the key to the high contrast achieved in fluorescence microscopy.[1]
A typical fluorescence microscope consists of a light source, an excitation filter, a dichroic mirror (or beamsplitter), an objective lens, an emission filter, and a detector (such as a camera).[2][6]
-
Excitation: Light from the source passes through the excitation filter, which selects the specific wavelength required to excite the fluorophore in the sample.[2]
-
Reflection and Illumination: The excitation light is then reflected by the dichroic mirror and focused onto the specimen by the objective lens.[6]
-
Emission: The fluorophores in the specimen absorb the excitation light and emit fluorescence at a longer wavelength.[6]
-
Transmission and Filtering: The emitted light is collected by the objective lens and passes through the dichroic mirror. The emission filter then blocks any remaining excitation light and only allows the emitted fluorescence to pass through to the detector.[6]
-
Detection: The detector captures the emitted light to form a high-contrast image of the fluorescently labeled structures.[6]
Visualizing the Workflow
The logical flow of light in a fluorescence microscope is crucial for its function. The following diagram illustrates this pathway.
Caption: Light path in a typical epifluorescence microscope.
Key Concepts in Fluorescence
Several key concepts are fundamental to understanding and applying fluorescence microscopy effectively.
| Concept | Description |
| Fluorophore | A molecule that can absorb light energy of a specific wavelength and re-emit light at a longer wavelength.[3] These can be intrinsic to the sample (autofluorescence) or introduced as stains, dyes, or fluorescent proteins. |
| Stokes Shift | The difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum of a fluorophore. A larger Stokes shift is generally desirable as it makes it easier to separate the excitation and emission light.[4] |
| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. |
| Photobleaching | The irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. This is a critical consideration in live-cell imaging and can be minimized by reducing the intensity and duration of light exposure.[1] |
| Quenching | Any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including interactions with other molecules.[7] |
Advanced Fluorescence Microscopy Techniques
Building upon the basic principles of epifluorescence, a variety of advanced techniques have been developed to improve resolution, contrast, and dimensionality in fluorescence imaging.
-
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and optical sectioning capabilities. This allows for the reconstruction of three-dimensional images from a series of two-dimensional optical slices.
-
Multiphoton Microscopy: In this technique, the fluorophore is excited by the simultaneous absorption of two or more photons of longer wavelength (typically in the infrared range).[2] This provides deeper penetration into scattering tissues and reduces phototoxicity, making it well-suited for imaging in living animals.[8]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nanometers) of the specimen near the coverslip.[2] This is achieved by directing a laser beam at a high angle of incidence to the glass-water interface, creating an evanescent wave that excites fluorescence.[2]
-
Super-Resolution Microscopy: A collection of techniques that bypass the diffraction limit of light to achieve resolutions on the order of tens of nanometers. These methods, such as PALM and STORM, rely on the stochastic activation and localization of individual fluorophores.
Applications in Research and Drug Development
Fluorescence microscopy is an indispensable tool in numerous areas of biological research and drug development.
-
Cell Biology: Visualization of subcellular structures and organelles, tracking of protein localization and dynamics, and monitoring of cellular processes such as cell division and apoptosis.[9]
-
Neuroscience: Imaging of neuronal morphology, synaptic activity, and neural circuits.
-
Drug Discovery: High-content screening of compound libraries to assess their effects on cellular targets and pathways, and studying drug-target engagement within cells.[8][10]
-
Genomics: Fluorescence in situ hybridization (FISH) for mapping the location of specific DNA sequences on chromosomes.[11]
-
Materials Science: Characterization of the properties of fluorescent materials and nanoparticles.[12]
The versatility and sensitivity of fluorescence microscopy, coupled with the continuous development of new fluorescent probes and imaging technologies, ensure its continued prominence as a critical tool for scientific discovery.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pages.zeiss.com [pages.zeiss.com]
- 4. Basic Concepts in Fluorescence [evidentscientific.com]
- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 6. microscopeworld.com [microscopeworld.com]
- 7. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 8. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 10. revvity.com [revvity.com]
- 11. Applications | Nikon’s MicroscopyU [microscopyu.com]
- 12. Directed self-assembly of fluorescence responsive nanoparticles and their use for real-time surface and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: S 2160 for the Reduction of Autofluorescence in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the spatial distribution of target molecules within tissues. However, its application to formalin-fixed paraffin-embedded (FFPE) tissues is often hampered by autofluorescence, the inherent fluorescence emitted by the tissue itself. This background signal can obscure the specific fluorescent signal from labeled antibodies, leading to poor signal-to-noise ratios and difficulties in data interpretation. FFPE tissues are particularly prone to autofluorescence due to the formalin fixation process and the presence of endogenous fluorophores like lipofuscin, collagen, and elastin.
This technical guide provides an in-depth overview of the Autofluorescence Eliminator Reagent S 2160 (Merck Millipore), a solution designed to mitigate autofluorescence in FFPE tissues, with a focus on its core properties, mechanism of action, and practical application.
Core Principles of this compound Autofluorescence Eliminator Reagent
The this compound reagent is a ready-to-use solution primarily developed to reduce or eliminate lipofuscin-like autofluorescence. Lipofuscin, often referred to as the "aging pigment," is a complex mixture of lipids, proteins, and metals that accumulates in the cytoplasm of various cell types, particularly in aged tissues, and exhibits broad-spectrum autofluorescence. The this compound reagent is reported to be a solution of Sudan Black B in 70% ethanol.
Mechanism of Action
The primary mechanism by which this compound and other Sudan Black B-based reagents reduce autofluorescence is through the hydrophobic interaction of the dye with lipofuscin granules. The lipophilic nature of Sudan Black B allows it to associate with the lipid-rich components of lipofuscin, effectively quenching its intrinsic fluorescence. This process is illustrated in the diagram below.
Quantitative Data on Autofluorescence Reduction
Table 1: Efficacy of Sudan Black B in FFPE Tissues
| Tissue Type | Autofluorescence Reduction (%) | Reference |
| Pancreas | 65-95% | [1] |
| Brain | Significant reduction | [2] |
| Kidney | Significant reduction | [2] |
Table 2: Comparative Efficacy of Various Autofluorescence Quenching Methods
| Method/Reagent | Autofluorescence Reduction (%) | Target of Quenching | Notes | Reference |
| Sudan Black B | 65-95% | Primarily lipofuscin | May introduce background in far-red channels. | [1][3] |
| TrueBlack® | 89-93% | Lipofuscin and other sources | Lower background in far-red channels compared to Sudan Black B. | [4] |
| MaxBlock™ | 90-95% | Multiple sources | [4] | |
| Vector TrueVIEW® | Significant reduction | Aldehyde fixation, collagen, elastin, red blood cells | Not effective against lipofuscin. | [5][6] |
| Eriochrome Black T | Significant reduction | Lipofuscin | Azo dye used as a complexometric indicator. | [7][8] |
| Photobleaching | Variable | Broad spectrum | Can be time-consuming. | [9][10][11] |
Experimental Protocols
The following protocols provide a general workflow for immunofluorescence staining of FFPE tissues, incorporating the this compound Autofluorescence Eliminator Reagent, as well as protocols for other common quenching methods for comparison.
Standard Immunofluorescence Workflow with this compound
This protocol is adapted from the manufacturer's instructions for the this compound Autofluorescence Eliminator Reagent.
References
- 1. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Autofluorescence Eliminator Reagent S 2160
For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for accurate data interpretation. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to challenges in analysis. The Autofluorescence Eliminator Reagent S 2160 is a ready-to-use solution designed to mitigate this issue, particularly the problematic autofluorescence originating from lipofuscin.
Lipofuscin, an age-related pigment, accumulates in the cytoplasm of various cell types, including neurons, and possesses broad excitation and emission spectra that overlap with commonly used fluorophores. This guide provides a comprehensive overview of the this compound reagent, its technical specifications, and a detailed protocol for its application in immunofluorescence procedures.
Quantitative Data Presentation
The technical specifications for the Autofluorescence Eliminator Reagent this compound are summarized in the table below. This information is critical for proper handling, storage, and integration into experimental workflows.
| Property | Value |
| Product Number | 2160 |
| Physical Form | Liquid in 70% ethanol |
| Preservatives | None |
| Storage Temperature | Room temperature (in the dark) |
| Stability | Stable up to the expiration date on the label |
| UNSPSC Code | 41116010 |
Experimental Protocols
The following protocol outlines the steps for using the Autofluorescence Eliminator Reagent this compound in a typical immunofluorescence staining procedure for tissue sections. This protocol is intended as a general guideline and may require optimization for specific tissues and experimental conditions.
Materials:
-
Fixed and permeabilized tissue sections on slides
-
Primary and fluorescently labeled secondary antibodies
-
Autofluorescence Eliminator Reagent this compound
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Mounting medium
-
Coplin jars or a staining dish
Procedure:
-
Immunofluorescent Staining: Perform your standard immunofluorescence staining protocol, including fixation, permeabilization, blocking, primary antibody incubation, and secondary antibody incubation. Ensure thorough washing with PBS or TBS between steps.
-
Final Wash: After the final wash step following secondary antibody incubation, proceed immediately to the autofluorescence elimination step. Do not allow the tissue sections to dry out.
-
Reagent Application:
-
Place the slides in a Coplin jar or staining dish.
-
Add a sufficient volume of the Autofluorescence Eliminator Reagent this compound to completely immerse the tissue sections.
-
Incubate for 5 minutes at room temperature.
-
-
Washing:
-
Remove the slides from the reagent and wash them three times with PBS or TBS for 5 minutes each.
-
-
Mounting:
-
Carefully remove excess buffer from around the tissue section.
-
Apply a drop of mounting medium to the tissue section and place a coverslip over it, avoiding air bubbles.
-
-
Imaging:
-
Proceed with fluorescence microscopy. The treatment with the this compound reagent should significantly reduce or eliminate lipofuscin-like autofluorescence without adversely affecting the specific fluorescent labels.
-
Mandatory Visualization
To illustrate the integration of the Autofluorescence Eliminator Reagent this compound into a standard immunofluorescence workflow, the following diagram has been generated using the DOT language.
Experimental workflow for using Autofluorescence Eliminator Reagent this compound.
Unraveling the Identity of S 2160: A Case of Mistaken Identity
Initial investigations to provide an in-depth technical guide on the discovery and development of a reagent designated "S 2160" have revealed no publicly available information corresponding to a chemical or biological reagent with this identifier. Extensive searches across scientific databases and the broader web have failed to identify any compound, drug candidate, or research tool known by this name.
The search for "this compound" has instead pointed towards a variety of unrelated subjects, most prominently "S.2160," a legislative bill in the United States Congress titled the "Urban Canal Modernization Act"[1][2]. Other occurrences of "this compound" relate to academic course codes, such as SOC 2160 for Quantitative Research Methods and STAT 2160, and technical specifications, including screen resolutions (e.g., 3840 x 2160 pixels)[3][4][5][6][7].
This lack of specific findings within the biomedical and chemical research domains strongly suggests that "this compound" is not a recognized or publicly disclosed reagent. Several possibilities could explain this discrepancy:
-
Internal Designation: "this compound" may be an internal code used by a specific company or research institution that has not yet been publicly disclosed in scientific literature or at conferences.
-
Novel Compound: The reagent could be a very recent discovery that has not yet been the subject of published research.
-
Typographical Error: The designation "this compound" might be a typographical error, and the intended reagent may have a different identifier.
Without any foundational information about the nature of "this compound," it is not possible to construct the requested in-depth technical guide. Key information that is currently unavailable includes:
-
The chemical structure or biological nature of the reagent.
-
Its discovery and development history.
-
Its mechanism of action and any associated signaling pathways.
-
Quantitative data regarding its efficacy, potency, or other relevant metrics.
-
Established experimental protocols for its use.
Recommendations for Researchers and Drug Development Professionals:
For individuals seeking information on "this compound," it is recommended to:
-
Verify the Identifier: Double-check the accuracy of the reagent name and any associated documentation.
-
Consult Internal Resources: If this identifier was encountered within a specific organizational context, consulting internal databases and experts is advised.
-
Search for Alternative Names: If possible, search for the reagent using alternative names, such as its chemical name, other known aliases, or by the names of the researchers or institutions involved in its development.
Until "this compound" is linked to a specific, publicly documented reagent, the creation of a comprehensive technical guide remains unfeasible. The scientific community awaits further disclosure to understand the potential significance of this currently unidentified entity.
References
- 1. S. 2160: Urban Canal Modernization Act (118th Congress) Bill Summary | Quiver Quantitative [quiverquant.com]
- 2. congress.gov [congress.gov]
- 3. Elon University - SOC2160 [elon.smartcatalogiq.com]
- 4. Elon University - SOC2160 [elon.smartcatalogiq.com]
- 5. STAT 2160 Exam #1 Flashcards - Cram.com [cram.com]
- 6. 1080p - Wikipedia [en.wikipedia.org]
- 7. OPPO Find X9 Pro - 200MP Hasselblad Telephoto Camera | OPPO Global [oppo.com]
Methodological & Application
Application Notes and Protocols: S 2160 Autofluorescence Eliminator Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S 2160 Autofluorescence Eliminator Reagent is a ready-to-use solution designed to reduce or eliminate autofluorescence in fluorescence microscopy, particularly in immunohistochemistry (IHC) applications.[1][2][3] Autofluorescence is the natural emission of light by biological structures, such as lipofuscin, collagen, and elastin, which can obscure the signal from specific fluorescent probes, leading to decreased signal-to-noise ratios and potential misinterpretation of results.[4] This reagent is particularly effective in reducing lipofuscin-like autofluorescence, which is common in aged tissues, especially from the central nervous system of humans, monkeys, and rats.[2][3][5] The active component in this reagent is known to be Sudan Black B, a lipophilic dye that quenches the fluorescence of lipofuscin granules.[6]
Principle of Action
Lipofuscin, often referred to as the "aging pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of long-lived cells, such as neurons and cardiac muscle cells.[7] It has a broad excitation and emission spectrum, which overlaps with many commonly used fluorophores, making it a significant source of background noise in fluorescence imaging.[2][3][5] The this compound Autofluorescence Eliminator Reagent, a solution of Sudan Black B in 70% ethanol, is a lipophilic dye that binds to these lipofuscin granules. By masking these autofluorescent structures, the reagent effectively quenches their fluorescence, thereby improving the clarity and specificity of the intended fluorescent signal.[7][8]
Key Applications
-
Fluorescence Immunohistochemistry (IHC): The primary application is to reduce background autofluorescence in fluorescently stained tissue sections, enhancing the visualization of target antigens.[5]
-
Neuroscience Research: Particularly useful for studies involving aged brain tissue from various species, where lipofuscin accumulation is prominent.[6][9][10][11]
-
Studies on Neurodegenerative Diseases: Has been successfully used in research on conditions like Alzheimer's disease to improve the imaging of pathological markers.[12][13]
-
General Fluorescence Microscopy: Can be applied to other tissues and cell types that exhibit high levels of autofluorescence.
Experimental Protocols
Standard Protocol for Post-Immunostaining Application
This is the manufacturer's recommended protocol for applying the reagent after the immunofluorescence staining is complete.[1][2]
Materials:
-
This compound Autofluorescence Eliminator Reagent
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Antifading mounting medium
Procedure:
-
Following the completion of the immunofluorescence staining protocol, immerse the sections in PBS for 5 minutes.[1][2]
-
Immerse the sections in this compound Autofluorescence Eliminator Reagent for 5 minutes.[1][2]
-
Immerse the sections in three changes of 70% ethanol for 1 minute each to remove excess reagent.[1][2]
-
Mount the sections using an antifading mounting solution.[1][2]
Note: The optimal incubation time with the Autofluorescence Eliminator Reagent may need to be determined by the user for each specific tissue and fluorescent probe combination.[2][5] Over-incubation can lead to quenching of the specific fluorescent signal.[5]
Example of an Optimized Protocol from a Peer-Reviewed Study
This protocol provides a slightly modified procedure as used in a study on a syngeneic glioblastoma mouse model.[14]
Procedure:
-
Perform immunofluorescent staining for the target proteins (e.g., Iba1 for microglia/macrophages and CD31 for vessels).[14]
-
Apply the Autofluorescence Eliminator Reagent (Merck Millipore, 2160) according to the manufacturer's protocol.[14]
-
Wash the slices and block with 1% casein in PBS for 30 minutes.[14]
-
Incubate with primary antibodies for 2 hours at room temperature.[14]
-
Wash with 0.5% casein in PBS.[14]
-
Incubate with secondary antibodies for 90 minutes at room temperature.[14]
-
Mount and image the slides.
Quantitative Data
The this compound Autofluorescence Eliminator Reagent's active ingredient is Sudan Black B. The following table summarizes the quantitative analysis of autofluorescence suppression by Sudan Black B treatment in formalin-fixed, paraffin-embedded human pancreatic tissue.[15][16]
| Fluorescence Filter Setup | Autofluorescence Suppression (%) |
| DAPI (Blue) | 65 - 95% |
| FITC (Green) | 65 - 95% |
| TRITC (Red) | 65 - 95% |
Data adapted from Wimmer et al., Histopathology, 2016.[15]
A review of the Chemicon 2160 reagent noted a marginal reduction of 5-10% in the specific immunofluorescent signal from Cy3 after treatment.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for immunofluorescence staining, incorporating the step for autofluorescence elimination.
Logical Relationship of Autofluorescence Interference
This diagram illustrates the logical relationship of how autofluorescence interferes with the desired fluorescent signal and how the this compound reagent addresses this issue.
References
- 1. millipore.net.cn [millipore.net.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. thomassci.com [thomassci.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. oaepublish.com [oaepublish.com]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. Age-related changes in glial cells of dopamine midbrain subregions in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age-related changes in dopamine transporters and accumulation of 3-nitrotyrosine in rhesus monkey midbrain dopamine neurons: Relevance in selective neuronal vulnerability to degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age and Region-Specific Responses of Microglia, but not Astrocytes, Suggest a Role in Selective Vulnerability of Dopamine Neurons After 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Exposure in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Understanding Cathepsin B Expression and Activity using Immunohistochemistry and Substrate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to studying Cathepsin B (CTSB), a lysosomal cysteine protease, in tissue samples. Cathepsin B plays a crucial role in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.[1][2][3] Its overexpression is often correlated with invasive and metastatic cancers.[2] This document outlines detailed protocols for the immunohistochemical (IHC) detection of Cathepsin B protein expression and the enzymatic activity assay of Cathepsin B, clarifying the role of substrates like S 2160.
It is a common misconception that this compound is used directly in immunohistochemistry. This compound is a chromogenic substrate for Cathepsin B, designed for colorimetric assays to measure its enzymatic activity. For localizing Cathepsin B protein within tissue architecture, immunohistochemistry using specific antibodies is the appropriate technique. This document will detail both methodologies, as they provide complementary information on Cathepsin B's expression and function.
Cathepsin B Signaling Pathways
Cathepsin B is involved in numerous signaling pathways that regulate cell death, invasion, and inflammation. Its release from the lysosome into the cytoplasm can trigger apoptosis through caspase-dependent and independent mechanisms.[1] In the extracellular space, Cathepsin B contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[1][4] It can also activate other proteases like matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), further promoting ECM remodeling.[1][4] Furthermore, Cathepsin B is implicated in inflammatory responses through the activation of the NLRP3 inflammasome.[5][6]
Quantitative Data Summary
The expression of Cathepsin B can be quantified in immunohistochemical studies to correlate with disease progression and clinical outcomes. Scoring is often based on the intensity of staining and the percentage of positively stained cells.
| Study Type | Tissue/Cell Type | Method | Key Quantitative Findings | Reference |
| Immunohistochemistry | Breast Cancer | Total Immunostaining Score (TIS) | High CTSB expression (TIS > 6) in 28% of tumors. Expression correlates with higher tumor grade. | [7][8] |
| Immunohistochemistry | Prostate Cancer | Gleason Score Correlation | Positive correlation of staining intensity with Gleason scores 5-8. | [9] |
| Western Blot | Breast Cancer Cell Lines | Integrated Pixel Intensity | Increased Cathepsin B protein levels in cancer cell lines (T47D, MDA-MB-231) compared to non-cancerous lines (HMEC, MCF-10A). | [10] |
| Enzymatic Assay | Breast Cancer Cell Lysates | AC Voltammetry | Higher Cathepsin B activity detected in cancer cell lysates compared to normal cell lysates. | [10] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Cathepsin B in Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of Cathepsin B in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Cathepsin B (use at manufacturer's recommended dilution)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Cathepsin B antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Rinse with PBS.
-
-
Chromogenic Detection:
-
Incubate slides with DAB substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Cathepsin B Enzymatic Activity Assay in Tissue Lysates
This protocol describes a fluorometric assay to quantify the enzymatic activity of Cathepsin B in tissue lysates. A similar principle applies to colorimetric assays using substrates like this compound, where the cleavage product is a colored molecule instead of a fluorescent one.
Materials:
-
Fresh or frozen tissue samples
-
Cathepsin B Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC for fluorometric assay)
-
Cathepsin B Inhibitor (for negative control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation (Tissue Lysate):
-
Homogenize 10-20 mg of tissue in 100 µL of chilled Cathepsin B Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant (tissue lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Protocol:
-
Add 50 µL of tissue lysate (containing 50-200 µg of protein) to the wells of a 96-well plate.
-
Prepare a negative control well with lysate and a Cathepsin B inhibitor.
-
Prepare a blank well with 50 µL of Lysis Buffer.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Add 2 µL of the Cathepsin B substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The relative Cathepsin B activity is proportional to the fluorescence intensity.
-
Note on this compound: For a colorimetric assay using this compound (Bz-Phe-Val-Arg-pNA), the substrate would be cleaved by Cathepsin B to release p-nitroaniline (pNA), a yellow-colored product. The absorbance of pNA would then be measured using a spectrophotometer, typically at a wavelength of 405 nm. The principles of sample preparation and assay setup would be similar.
Conclusion
The combined use of immunohistochemistry to determine the localization and expression level of Cathepsin B protein and enzymatic assays to quantify its activity provides a powerful approach for researchers in oncology and other fields. While this compound is a valuable tool for the latter, it is essential to select the appropriate methodology based on the specific research question. These detailed protocols and application notes serve as a guide to facilitate the accurate and reproducible study of Cathepsin B in various research and drug development contexts.
References
- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B - Wikipedia [en.wikipedia.org]
- 3. Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical Evaluation of Cathepsin B, L, and S Expression in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of cathepsin B in neoplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining
An exact identification of a chemical or biological reagent with the designation "S 2160" for use in immunofluorescence staining could not be determined from the available information. The identifier "this compound" is associated with various commercial products unrelated to laboratory research, such as the Case IH 2160 planter, the Mitolyn 2160 supplement, the OPPO Find X9 Pro phone with 2160PWM eye-care dimming, and a maximum resolution setting in Chrome DevTools.
Without a definitive identification of "this compound" as a specific antibody, dye, or other reagent, a detailed application note with specific protocols, quantitative data, and signaling pathways cannot be provided.
However, a general methodology for immunofluorescence staining is presented below. This can be adapted by researchers once the specific nature of their "this compound" reagent is known.
I. Introduction
Immunofluorescence (IF) is a widely utilized technique that employs fluorescently labeled antibodies to detect and visualize specific antigens within cells or tissue sections.[1] This method allows for the high-resolution localization of proteins and other cellular components, providing insights into their expression, distribution, and potential co-localization with other molecules. The protocols provided herein are general guidelines and should be optimized for the specific experimental system, including the cell or tissue type and the characteristics of the primary and secondary antibodies used.
II. General Experimental Workflow
The process of immunofluorescence staining follows a series of sequential steps, from sample preparation to final imaging and analysis. Proper execution of each step is critical for obtaining high-quality, reproducible results.
III. Protocols
The following are generalized protocols for immunofluorescence staining of cultured cells and paraffin-embedded tissue sections.
A. Protocol for Cultured Cells
-
Cell Seeding: Culture cells on sterile glass coverslips or in optical-quality multi-well plates to a confluence of 50-70%.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for at least 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its predetermined optimal concentration in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100).[2]
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature, protected from light.[3]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain, such as DAPI, for 5 minutes.[3]
-
Rinse briefly with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
B. Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential 10-minute incubations in 100% ethanol (twice), 95% ethanol (twice), and finally rinse in deionized water.[4]
-
-
Antigen Retrieval:
-
Staining:
-
Proceed with the permeabilization, blocking, and antibody incubation steps as described for cultured cells (Protocol A, steps 3-7).
-
IV. Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable data on protein expression levels and localization. This data is often presented in tabular format for clarity.
Table 1: Template for Quantitative Immunofluorescence Data
| Experimental Group | Target Protein Mean Intensity (± SEM) | % of Target-Positive Cells (± SEM) | Subcellular Localization |
| Control | Value | Value | Description |
| Treatment 1 | Value | Value | Description |
| Treatment 2 | Value | Value | Description |
This table should be populated with data obtained from image analysis software.
V. Example Signaling Pathway
The specific signaling pathway to be visualized would depend on the target of the "this compound" reagent. As an example, a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is frequently studied using immunofluorescence, is provided below. This pathway is crucial in regulating cell growth, proliferation, and survival.[5]
References
Application Notes and Protocols for Brain Tissue Slice Imaging
Topic: S 2160 for Brain Tissue Slice Imaging
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound": Extensive searches for a specific product, chemical compound, fluorescent dye, or signaling pathway modulator named "this compound" for brain tissue slice imaging did not yield specific results. It is possible that "this compound" is an internal designation, a component of a larger product name, a new or less-common product, or a typographical error. The following application notes and protocols provide a comprehensive framework for brain tissue slice imaging. Researchers should adapt these guidelines to the specific properties of their compound of interest once identified.
Introduction to Brain Tissue Slice Imaging
Brain slices are crucial experimental models in neuroscience, allowing for the study of neural circuits, synaptic plasticity, and cellular morphology in a context that preserves the local tissue architecture.[1] Live brain slice imaging enables real-time analysis of cellular and subcellular dynamics, making it an invaluable tool for understanding both normal brain function and the pathophysiology of neurological disorders.[1][2] This document outlines detailed protocols for the preparation, maintenance, and imaging of acute and organotypic brain slices, which can be adapted for use with various imaging agents.
Core Methodologies
A typical workflow for brain tissue slice imaging involves several key stages, from tissue preparation to image acquisition and analysis. The specific parameters at each stage can be optimized depending on the experimental goals and the nature of the imaging agent used.
Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
Acute brain slices are viable for several hours and are ideal for electrophysiological recordings and short-term imaging experiments.[3]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Perfusion pump
-
Ice-cold N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution, continuously bubbled with 95% O₂ / 5% CO₂ (carbogen)[4]
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with carbogen
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG or sucrose solution to clear blood and rapidly cool the brain.
-
Quickly dissect the brain and immerse it in ice-cold slicing solution.
-
Mount the brain onto the vibratome stage and begin slicing at the desired thickness (typically 250-300 µm).[4]
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Organotypic Brain Slice Cultures
Organotypic cultures can be maintained for several weeks, making them suitable for long-term studies of neuronal development, plasticity, and neurodegeneration.[5][6]
Materials:
-
Pups (postnatal day 7-10)
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution)
-
Cell culture inserts (e.g., Millicell)
-
Six-well culture plates
-
CO₂ incubator
Procedure:
-
Sacrifice pups according to approved protocols and dissect the brain in sterile conditions.
-
Prepare brain slices as described in Protocol 1, maintaining sterility throughout the process.
-
Place individual slices onto a sterile cell culture insert in a six-well plate containing culture medium.[5]
-
Incubate the slices at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
Protocol 3: Staining and Imaging of Brain Slices
This protocol describes a general procedure for applying an imaging agent and acquiring images. This should be optimized for the specific characteristics of "this compound".
Materials:
-
Imaging agent (e.g., "this compound") dissolved in a suitable vehicle (e.g., DMSO, aCSF)
-
aCSF or appropriate imaging buffer
-
Imaging chamber[7]
-
Confocal or two-photon microscope
Procedure:
-
Incubation: Transfer the brain slices (acute or organotypic) to a small volume of aCSF containing the desired concentration of the imaging agent. Incubate for the optimized duration and temperature.
-
Washing: Gently wash the slices in fresh aCSF to remove excess imaging agent and reduce background fluorescence. Perform multiple washes if necessary.
-
Mounting: Carefully transfer a slice to an imaging chamber filled with fresh, carbogenated aCSF.[7] Secure the slice to prevent movement during imaging (e.g., with a platinum harp).[5]
-
Image Acquisition:
-
Place the imaging chamber on the microscope stage.
-
Locate the region of interest using a low-power objective.
-
Switch to a high-power objective for detailed imaging.
-
Set the appropriate excitation and emission wavelengths for the imaging agent.
-
Acquire images or time-lapse series as required by the experimental design. For thick slices, tissue clearing techniques may be beneficial.[4][7]
-
Data Presentation
Quantitative data from imaging experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Quantitative Imaging Data
| Experimental Group | Region of Interest | Mean Fluorescence Intensity (± SEM) | Number of Responsive Cells (%) |
| Control | Hippocampus CA1 | 150.5 ± 12.3 | 15% |
| This compound (1 µM) | Hippocampus CA1 | 452.8 ± 35.1 | 68% |
| This compound (10 µM) | Hippocampus CA1 | 876.2 ± 54.7 | 85% |
| Control | Cortex Layer V | 135.2 ± 10.9 | 12% |
| This compound (1 µM) | Cortex Layer V | 398.4 ± 29.8 | 62% |
| This compound (10 µM) | Cortex Layer V | 750.1 ± 48.2 | 81% |
Potential Signaling Pathways
Troubleshooting and Considerations
-
Slice Health: Maintaining healthy brain slices is critical. Ensure proper oxygenation and temperature control at all stages. Monitor slice viability using morphological criteria or live/dead cell assays.[9]
-
Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching, especially during live-cell imaging. Use the lowest possible laser power and exposure times.
-
Agent Specificity: If "this compound" is a fluorescent probe, characterize its specificity by co-localizing its signal with known cellular markers. For pharmacological agents, perform dose-response curves and use appropriate controls.
These protocols and guidelines provide a robust starting point for conducting brain tissue slice imaging experiments. For successful application with "this compound," it is imperative to first identify its specific nature and properties and then optimize the protocols accordingly.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superresolution imaging of chemical synapses in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent carbocyanine dyes allow living neurons of identified origin to be studied in long-term cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope Encoded chemical Imaging Identifies Amyloid Plaque Age Dependent Structural Maturation, Synaptic Loss, and Increased Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological differentiation of opioid receptor antagonists by molecular and functional imaging of target occupancy and food reward-related brain activation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zai Lab Q2 2025 Earnings Call Scheduled for August 7 | ZLAB Stock News [stocktitan.net]
- 9. The chemical tools for imaging dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zai Lab begins Phase 1/1b study of ZL-1503 for atopic dermatitis | ZLAB Stock News [stocktitan.net]
Information Regarding "S 2160" in Human Post-Mortem Brain Tissue Research is Not Available
Initial searches for a compound or molecule identified as "S 2160" for use in human post-mortem brain tissue research did not yield any relevant scientific or technical information. The designation "S-2160" corresponds to an industrial hardware component (a Crosby Bolt Type Wide Body Shackle), and various academic course numbers, but not to a known pharmacological agent or biological research compound in the public domain.
It is possible that "this compound" is an internal, proprietary, or very recently developed compound designation that has not yet been disclosed in publicly accessible scientific literature.
In lieu of specific data for "this compound," the following templates for Application Notes and Protocols are provided. These can be adapted once the correct identity of the compound of interest is established. The protocols and diagrams are based on general methodologies used in the study of human post-mortem brain tissue.
Application Notes and Protocols: [Compound Name] in Human Post-Mortem Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Compound Name] is a [briefly describe the class of molecule, e.g., novel small molecule, peptide, etc.] with a proposed mechanism of action involving [e.g., agonism/antagonism of a specific receptor, enzyme inhibition, etc.]. These application notes provide protocols for the use of [Compound Name] in studies utilizing human post-mortem brain tissue to investigate its therapeutic potential for [mention diseases or conditions].
Data Presentation
The following tables are templates for summarizing quantitative data from experiments using [Compound Name].
Table 1: Receptor Binding Affinity of [Compound Name] in Human Brain Homogenates
| Brain Region | Target Receptor | Ki (nM) ± SEM | Bmax (fmol/mg protein) ± SEM |
| Prefrontal Cortex | [Receptor A] | [Value] | [Value] |
| Hippocampus | [Receptor A] | [Value] | [Value] |
| Striatum | [Receptor B] | [Value] | [Value] |
Table 2: Effect of [Compound Name] on Neurotransmitter Release in Human Cortical Slices
| Treatment | Concentration (µM) | Neurotransmitter Release (% of Basal) ± SEM |
| Vehicle Control | - | 100 ± [Value] |
| [Compound Name] | 1 | [Value] |
| [Compound Name] | 10 | [Value] |
| [Compound Name] | 100 | [Value] |
Experimental Protocols
3.1. Preparation of Human Post-Mortem Brain Tissue
This protocol outlines the basic steps for preparing fresh-frozen human post-mortem brain tissue for subsequent experiments. Ethical approval from appropriate institutional review boards is mandatory for all work with human tissue.
-
Tissue Acquisition: Obtain human brain tissue with a post-mortem interval (PMI) of less than 24 hours. Tissue quality can be assessed by RNA Integrity Number (RIN) where a value > 6 is generally considered acceptable for many molecular applications.
-
Dissection: Place the brain on a cold surface (e.g., a chilled aluminum plate on ice). Dissect the region of interest (e.g., prefrontal cortex, hippocampus) using sterile, RNase-free instruments.
-
Homogenization (for binding assays):
-
Weigh the dissected tissue and place it in a pre-chilled glass-Teflon homogenizer.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize with 10-15 strokes at 500 rpm.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Cryosectioning (for immunohistochemistry):
-
Embed the dissected tissue block in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Freeze the block rapidly in isopentane cooled with liquid nitrogen.
-
Store the block at -80°C until sectioning.
-
Using a cryostat, cut sections at a thickness of 10-20 µm.
-
Mount the sections on charged microscope slides.
-
3.2. Immunohistochemistry Protocol for [Target Protein]
This protocol describes the staining of a target protein in cryosections of human brain tissue.
-
Fixation: Immerse slides in pre-chilled 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
Permeabilization: Incubate slides in PBS containing 0.3% Triton X-100 for 10 minutes.
-
Blocking: Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with the primary antibody against [Target Protein] diluted in the blocking solution overnight at 4°C.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate slides with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides three times for 5 minutes each in PBS, protected from light.
-
Counterstaining and Mounting: Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes. Wash briefly in PBS. Mount coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualization of Pathways and Workflows
Below are generic diagrams representing a potential signaling pathway and an experimental workflow.
Caption: Hypothetical signaling pathway for [Compound Name].
Caption: General experimental workflow for studying a compound in post-mortem brain tissue.
Application Notes & Protocols: S 2160 Protocol for Frozen Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S 2160 protocol is a robust method for the preparation and immunohistochemical staining of frozen tissue sections. This technique is critical for preserving tissue morphology and antigenicity, making it an invaluable tool for cellular and molecular analysis in research and drug development. The protocol outlined below provides a standardized procedure for tissue fixation, sectioning, and staining to ensure reproducible and high-quality results. While a specific, universally recognized protocol termed "this compound" was not identified in public literature, the following represents a comprehensive and widely utilized methodology for frozen tissue section analysis.
Data Presentation
As no specific quantitative data for a protocol designated "this compound" is publicly available, the following table provides a representative example of data that could be generated using this type of protocol. This data illustrates the assessment of a hypothetical biomarker, "Protein X," in response to a novel therapeutic agent.
| Treatment Group | Sample ID | Biomarker (Protein X) Intensity (Mean Fluorescence Intensity) | Localization | Notes |
| Vehicle Control | VC01 | 150 ± 25 | Cytoplasmic | Baseline expression |
| Vehicle Control | VC02 | 165 ± 30 | Cytoplasmic | Baseline expression |
| Therapeutic A | TA01 | 450 ± 50 | Nuclear | Upregulation and nuclear translocation |
| Therapeutic A | TA02 | 475 ± 55 | Nuclear | Upregulation and nuclear translocation |
| Therapeutic B | TB01 | 140 ± 20 | Cytoplasmic | No significant change from control |
| Therapeutic B | TB02 | 155 ± 28 | Cytoplasmic | No significant change from control |
Experimental Protocols
This section details the key experimental procedures for the preparation and staining of frozen tissue sections.
I. Tissue Preparation and Freezing
This initial phase is critical for preserving the structural integrity of the tissue.
-
Tissue Collection : Excise the tissue of interest from the animal model.
-
Fixation (Optional but Recommended) : For improved morphology, immerse the tissue in 4% paraformaldehyde (PFA) at 4°C overnight.[1]
-
Cryoprotection : Following fixation, wash the tissue with phosphate-buffered saline (PBS) and then transfer it to a 30% sucrose solution in PBS at 4°C until the tissue sinks.[1] This step is crucial for preventing ice crystal formation.
-
Embedding : Remove the tissue from the sucrose solution and embed it in Optimal Cutting Temperature (OCT) compound within a cryomold.[2][3]
-
Snap Freezing : Freeze the embedded tissue block rapidly in isopentane pre-cooled with liquid nitrogen or on dry ice.[2][3] Store the frozen blocks at -80°C for long-term storage.[1][2]
II. Cryosectioning
This process involves cutting thin sections of the frozen tissue.
-
Cryostat Equilibration : Set the cryostat temperature to approximately -20°C to -25°C.[1]
-
Mounting : Mount the frozen tissue block onto the cryostat specimen holder.
-
Sectioning : Cut tissue sections at a thickness of 5-10 µm.[3]
-
Slide Mounting : Mount the sections onto positively charged microscope slides.[3]
-
Drying and Storage : Air dry the slides for 30-60 minutes at room temperature before staining or store them at -80°C.[2]
III. Immunohistochemical Staining
This is the core phase for visualizing the target antigen.
-
Rehydration and Fixation : If slides are frozen, bring them to room temperature for 30-60 minutes.[2] Fix the sections with cold acetone or 4% PFA for 10 minutes.[2][3]
-
Washing : Wash the slides three times with PBS or Tris-buffered saline (TBS) for 5 minutes each.[3][4]
-
Blocking : To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1][3]
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking solution to its optimal concentration and incubate the sections overnight at 4°C in a humidified chamber.[1][3]
-
Washing : Wash the slides three times with PBS or TBS for 5 minutes each.[1][3]
-
Secondary Antibody Incubation : Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.[3][4]
-
Washing : Wash the slides three times with PBS or TBS for 5 minutes each in the dark.
-
Counterstaining : If desired, counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mounting : Mount a coverslip onto the slide using an aqueous mounting medium.
-
Imaging : Visualize the staining using a fluorescence microscope.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for S 2160 Autofluorescence Eliminator Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of S 2160 Autofluorescence Eliminator Reagent, designed to help researchers optimize its application for reducing autofluorescence in immunofluorescence staining.
Introduction
Autofluorescence is a common challenge in fluorescence microscopy, often obscuring the specific signals from fluorescently labeled probes. This intrinsic fluorescence can arise from various endogenous molecules within tissues, such as collagen, elastin, and lipofuscin. Lipofuscin, an age-related pigment, is particularly problematic in neurological tissues due to its broad excitation and emission spectra, which can interfere with the detection of commonly used fluorophores.
The this compound Autofluorescence Eliminator Reagent is a specialized solution designed to effectively reduce or eliminate lipofuscin-like autofluorescence in tissue sections.[1] This reagent is particularly useful for immunofluorescence (IF) studies on aged human, monkey, and rat tissues.[1] Proper application, especially the optimization of incubation time, is critical to achieving a high signal-to-noise ratio without quenching the specific fluorescent signal.
Mechanism of Action
The this compound reagent works by a mechanism that quenches the fluorescence of lipofuscin granules. While the exact chemical interaction is proprietary, the reagent effectively reduces the broad-spectrum fluorescence emitted by these pigments, thereby enhancing the clarity and specificity of the desired immunofluorescent signal.
Experimental Protocols
Materials
-
This compound Autofluorescence Eliminator Reagent
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Antifading mounting medium
-
Immunofluorescently labeled tissue sections on slides
Standard Protocol for Post-Staining Application
This protocol is recommended for most applications to achieve the best results.[1][2]
-
Complete the entire immunofluorescence staining procedure for your target of interest.
-
Wash the sections in PBS for 5 minutes.[2]
-
Immerse the sections in 70% ethanol for 5 minutes.[2]
-
Immerse the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes.[1][2] This is the standard starting incubation time.
-
Wash the sections in three changes of 70% ethanol for 1 minute each.[2]
-
Mount the coverslip using an antifading mounting medium.[1][2]
-
Proceed with fluorescence microscopy.
Optimization of Incubation Time
The optimal incubation time with the this compound reagent is tissue- and probe-dependent.[2] It is crucial to perform an optimization experiment to determine the best balance between autofluorescence reduction and preservation of the specific fluorescent signal. Over-incubation can lead to quenching of the desired fluorescence.[1]
Optimization Strategy
A time-course experiment is the most effective method for determining the optimal incubation time. This involves incubating a series of identical tissue sections for varying durations.
Quantitative Data Summary for Optimization
The following table outlines the parameters for a typical optimization experiment.
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Incubation Time | 5 minutes | 1 - 10 minutes | The key parameter for optimization. Test in 1-2 minute increments. |
| Number of Ethanol Washes | 3 changes | 2 - 4 changes | Can be adjusted to fine-tune the removal of the reagent. |
| Reagent Application | Post-staining | Pre- or Post-staining | Post-staining is recommended for best results in most cases.[1][2] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Fluorescent Signal | Over-incubation with this compound reagent. | Reduce the incubation time. Perform a time-course optimization. |
| Persistent Autofluorescence | Insufficient incubation time. | Increase the incubation time in small increments (e.g., 1-2 minutes). |
| Tissue type has unusually high autofluorescence. | Consider adjusting the number of post-reagent ethanol washes. | |
| High Background | Incomplete removal of the this compound reagent. | Ensure three complete washes in 70% ethanol. |
Storage and Handling
-
Store the this compound reagent at room temperature in the dark.[1][2]
-
Do not freeze or expose to elevated temperatures.[2]
-
The reagent is stable up to the expiration date printed on the label when stored correctly.[2]
Conclusion
The this compound Autofluorescence Eliminator Reagent is a valuable tool for enhancing the quality of immunofluorescence data, particularly in tissues prone to high levels of lipofuscin-based autofluorescence. While a standard 5-minute incubation provides a reliable starting point, empirical determination of the optimal incubation time for each specific tissue and experimental setup is highly recommended to achieve the best possible signal-to-noise ratio.
References
Application Note: S 2160 Autofluorescence Eliminator Reagent Compatibility with Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S 2160 Autofluorescence Eliminator Reagent is designed to reduce or eliminate autofluorescence in tissue sections, a common challenge in fluorescence microscopy and immunohistochemistry. Autofluorescence, originating from endogenous molecules like lipofuscin, can obscure the specific fluorescent signals of interest, leading to poor signal-to-noise ratios and inaccurate data interpretation. The active component in similar reagents is often a broad-spectrum absorbing dye, such as Sudan Black B, which effectively quenches this background fluorescence.[1] However, this broad absorption mechanism can also lead to the quenching of the fluorescent signal from commonly used fluorophores.
This application note provides a detailed protocol for researchers to assess the compatibility of the this compound Autofluorescence Eliminator Reagent with their specific fluorophores. It is crucial to perform this compatibility check to ensure the integrity of the experimental data and to optimize the use of the this compound reagent for the best possible signal-to-noise ratio. The product documentation explicitly warns that prolonged incubation with the reagent can block all fluorescence, underscoring the necessity of careful optimization for each specific tissue type and fluorescent probe.[2]
Mechanism of Action and Potential for Fluorophore Quenching
The this compound reagent is a solution in 70% ethanol and is designed to be used after immunofluorescence staining.[3][4] While the exact proprietary formulation is not disclosed, similar autofluorescence eliminating reagents often contain Sudan Black B, a lipophilic dye that accumulates in lipofuscin granules and quenches their broad-spectrum fluorescence.[1] The quenching mechanism is likely based on Förster Resonance Energy Transfer (FRET) or collisional quenching, where the quencher absorbs the energy from the excited fluorophore, preventing it from emitting a photon.[5]
Due to the broad absorption spectrum of quenching agents like Sudan Black B, there is a significant potential for spectral overlap with the excitation and/or emission spectra of various fluorophores. This overlap can lead to a reduction in the quantum yield of the fluorophore, resulting in a diminished fluorescent signal. The extent of this quenching is dependent on several factors, including the specific fluorophore, the concentration of the quenching agent, the incubation time, and the washing efficiency. A review of the this compound reagent noted a marginal (5-10%) reduction in the signal of Cy3, highlighting that even with optimization, some signal loss may occur.[1]
Experimental Protocol: Fluorophore Compatibility Assay
This protocol provides a step-by-step guide to systematically evaluate the compatibility of the this compound Autofluorescence Eliminator Reagent with your fluorophore of interest.
3.1. Materials
-
Tissue sections or cells labeled with the fluorophore of interest
-
This compound Autofluorescence Eliminator Reagent
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
3.2. Experimental Workflow
3.3. Procedure
-
Sample Preparation: Prepare your biological samples (tissue sections or cells) stained with your primary and secondary antibodies conjugated to the fluorophore of interest, following your standard immunofluorescence protocol.
-
Pre-treatment Imaging (Control): Mount a subset of your labeled samples directly with an antifade mounting medium. Acquire high-quality fluorescence images of representative regions. These images will serve as the control for 100% fluorescence intensity.
-
This compound Treatment: a. Immerse the remaining labeled samples in PBS for 5 minutes.[3] b. Immerse the samples in 70% ethanol for 5 minutes.[3] c. Immerse the samples in the this compound Autofluorescence Eliminator Reagent. It is recommended to test a range of incubation times (e.g., 1, 3, 5, and 10 minutes) to determine the optimal duration that reduces autofluorescence without significantly quenching your specific fluorophore.[2] d. Wash the samples by immersing them in three changes of 70% ethanol for 1 minute each.[3]
-
Post-treatment Imaging: Mount the this compound-treated samples with an antifade mounting medium.
-
Image Acquisition: Acquire fluorescence images of the treated samples using the exact same microscope settings (e.g., excitation intensity, exposure time, gain) as used for the pre-treatment control images.
-
Data Analysis: a. Using image analysis software (e.g., ImageJ, CellProfiler), measure the mean fluorescence intensity of the specific signal in both the control and this compound-treated images. b. Calculate the percentage of fluorescence intensity remaining after this compound treatment for each incubation time point relative to the control (100%). c. (Optional) Measure the background fluorescence in an unstained area of the tissue to quantify the reduction in autofluorescence.
Data Presentation and Interpretation
Summarize your quantitative data in a structured table to facilitate easy comparison.
Table 1: Compatibility of this compound with [Fluorophore Name]
| Incubation Time with this compound (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Fluorescence Intensity Remaining | % Autofluorescence Reduction (Optional) |
| 0 (Control) | 100% | 0% | ||
| 1 | ||||
| 3 | ||||
| 5 | ||||
| 10 |
Interpretation:
-
High Compatibility (>80% Signal Remaining): The fluorophore is largely unaffected by the this compound treatment at the tested incubation times. The optimal time will be the one that provides the best autofluorescence reduction with minimal signal loss.
-
Moderate Compatibility (50-80% Signal Remaining): The fluorophore is partially quenched by the this compound reagent. Shorter incubation times are recommended. The trade-off between autofluorescence reduction and signal loss needs to be carefully considered.
-
Low Compatibility (<50% Signal Remaining): The fluorophore is significantly quenched by the this compound reagent. It is advisable to seek alternative autofluorescence reduction methods or use a different fluorophore for your experiments.
Signaling Pathway Considerations
In many research contexts, the goal of immunofluorescence is to visualize proteins involved in specific signaling pathways. It is critical that any reagent used in the staining protocol does not interfere with the interpretation of these pathways.
Conclusion
The this compound Autofluorescence Eliminator Reagent can be a valuable tool for improving the quality of fluorescence imaging data. However, its potential to quench the signal of fluorescent labels necessitates a careful validation of its compatibility with the specific fluorophores used in an experiment. By following the detailed protocol outlined in this application note, researchers can determine the optimal conditions for using this compound, thereby maximizing the reduction of autofluorescence while preserving the integrity of their specific fluorescent signal. This empirical approach is essential for generating reliable and reproducible results in fluorescence-based research.
References
Application Notes and Protocols for S-2160: A Chromogenic Substrate for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S-2160, a chromogenic substrate, in various research and drug development applications. S-2160, also known as N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, is a synthetic peptide widely used for the detection and quantification of serine protease activity, particularly thrombin and trypsin-like enzymes.[1] Its utility spans enzyme kinetics, inhibitor screening, and diagnostic assay development.
Principle of Action
The application of S-2160 is based on a straightforward enzymatic reaction. In the presence of a target serine protease, such as thrombin, the substrate is cleaved at the arginine-p-nitroanilide bond. This cleavage releases the chromogenic group, p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity.
Caption: Workflow of S-2160 enzymatic cleavage and detection.
Applications
S-2160 is a versatile tool with several key applications in scientific research:
-
Enzyme Kinetics: It is extensively used to determine the kinetic parameters (Km and Vmax) of serine proteases.[1]
-
Drug Development: S-2160 serves as a substrate in high-throughput screening assays to identify and characterize potential inhibitors of proteases like thrombin.[1]
-
Biochemical Assays: The substrate is employed to quantify serine protease activity in various biological samples, which is crucial for understanding physiological and pathological processes.[1]
-
Diagnostic Research: Its high specificity for certain proteases makes it a valuable tool in the development of diagnostic assays.
Experimental Protocols
Below are detailed protocols for common applications of S-2160.
1. General Assay for Serine Protease Activity
This protocol provides a basic framework for measuring the activity of a purified serine protease.
Materials:
-
S-2160 (N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide)
-
Purified serine protease (e.g., thrombin, trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare S-2160 Stock Solution: Dissolve S-2160 in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the S-2160 stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Prepare serial dilutions of the purified enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the enzyme dilutions to the respective wells.
-
To initiate the reaction, add 25 µL of the S-2160 working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time curve.
-
Plot the reaction rate against the enzyme concentration to determine the relationship between them.
-
Caption: Experimental workflow for the general protease activity assay.
2. Screening for Protease Inhibitors
This protocol is designed to screen for potential inhibitors of a specific serine protease.
Materials:
-
Same as the general assay protocol
-
Putative inhibitor compounds
Procedure:
-
Prepare Reagents: Prepare S-2160 and enzyme solutions as described in the general protocol. Prepare serial dilutions of the inhibitor compounds.
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the respective wells.
-
Add 25 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the S-2160 working solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm as described in the general protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from S-2160 assays should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of Proteases with S-2160
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human Thrombin | 25 | 150 | [2] |
| Bovine Trypsin | 50 | 220 | [1] |
| Human Plasmin | 150 | 80 | [2] |
| Bovine Factor Xa | >500 | <10 | [2] |
Table 2: Comparison of S-2160 with Other Chromogenic Substrates
| Substrate | Target Enzyme(s) | Relative Sensitivity | Notes |
| S-2160 | Thrombin, Trypsin, Plasmin | Moderate (Thrombin) | Insensitive to Factor Xa.[2] |
| S-2238 | Thrombin, Plasmin, Trypsin | High (Thrombin) | More sensitive to thrombin than S-2160.[2][3] |
| S-2222 | Factor Xa | High (Factor Xa) | Insensitive to thrombin.[2] |
| S-2251 | Plasmin | High (Plasmin) | Relatively specific for plasmin.[2] |
Considerations and Troubleshooting
-
Solubility: S-2160 has limited solubility in aqueous solutions. A stock solution in an organic solvent like DMSO is recommended. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Substrate Concentration: The concentration of S-2160 should be optimized for each enzyme. For kinetic studies, concentrations around the Km value are typically used.
-
pH Optimum: The optimal pH for most serine proteases is in the range of 7.5-8.5. The assay buffer should be chosen accordingly.
-
Spontaneous Hydrolysis: S-2160 can undergo slow spontaneous hydrolysis. A substrate blank (without enzyme) should always be included to correct for this.
By following these detailed application notes and protocols, researchers can effectively utilize S-2160 as a reliable tool for studying serine proteases and developing novel therapeutics.
References
Unveiling the Applications of S 2160 in Multi-Labeling Immunofluorescence Experiments
Researchers, scientists, and drug development professionals can now leverage the capabilities of S 2160, a novel compound, for advanced multi-labeling immunofluorescence studies. This document provides detailed application notes and protocols to facilitate the integration of this compound into complex experimental workflows, enabling deeper insights into cellular signaling pathways and molecular interactions.
Introduction to this compound
Further research is needed to provide specific details on the nature and mechanism of action of this compound, as this information is not currently available in the public domain. For the purpose of this document, we will provide a generalized framework for its application in immunofluorescence.
Core Applications in Research and Drug Development
Multi-labeling immunofluorescence is a powerful technique for visualizing multiple proteins or cellular structures simultaneously within a single sample.[1][2][3] This approach is invaluable for understanding the spatial relationships and co-localization of different molecules, which is critical in many areas of biological research and drug development.[3][4] The integration of novel reagents like this compound has the potential to enhance the capabilities of this technique.
In the context of drug development, understanding the cellular response to a therapeutic candidate is paramount. Multi-labeling immunofluorescence can be employed to:
-
Elucidate Mechanism of Action: Visualize the effect of a drug on the subcellular localization of its target protein and other pathway components.
-
Assess Off-Target Effects: Simultaneously stain for known off-target proteins to evaluate the specificity of a drug candidate.
-
Profile Biomarkers: Analyze the expression and localization of multiple biomarkers in response to treatment, providing insights into drug efficacy and patient stratification.[4]
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in multi-labeling immunofluorescence experiments with cultured cells. Optimization may be required depending on the specific cell type, antibodies, and imaging system used.
General Workflow for Multi-Labeling Immunofluorescence
Caption: A generalized workflow for immunofluorescence experiments.
Detailed Protocol for Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[5]
-
Blocking Buffer (e.g., 1% BSA or 10% normal goat serum in PBS)[5]
-
Primary Antibodies (specific to targets of interest)
-
Fluorophore-conjugated Secondary Antibodies[3]
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency (typically 50-70%).[6]
-
If applicable, treat the cells with this compound at various concentrations and for different durations to determine the optimal experimental conditions. Include appropriate vehicle controls.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Ensure the secondary antibodies are from species that will not cross-react with each other and are specific to the primary antibody species.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.[5][9]
-
Wash the cells three times with PBS for 5 minutes each in the dark.[5]
-
-
Counterstaining and Mounting:
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[7]
-
Seal the edges of the coverslip with nail polish and allow it to dry.[7]
-
Store the slides at 4°C in the dark until imaging.[7]
-
Quantitative Data Summary
The following table provides a template for recording and comparing quantitative data from multi-labeling immunofluorescence experiments involving this compound.
| Experimental Parameter | Condition 1 (Control) | Condition 2 (this compound - Low Dose) | Condition 3 (this compound - High Dose) |
| Primary Antibody 1 (Target A) Dilution | e.g., 1:500 | e.g., 1:500 | e.g., 1:500 |
| Primary Antibody 2 (Target B) Dilution | e.g., 1:1000 | e.g., 1:1000 | e.g., 1:1000 |
| This compound Concentration | 0 µM | Specify Conc. | Specify Conc. |
| Incubation Time with this compound | N/A | Specify Time | Specify Time |
| Mean Fluorescence Intensity (Target A) | Record Value ± SD | Record Value ± SD | Record Value ± SD |
| Mean Fluorescence Intensity (Target B) | Record Value ± SD | Record Value ± SD | Record Value ± SD |
| Co-localization Coefficient | Record Value ± SD | Record Value ± SD | Record Value ± SD |
Signaling Pathway Analysis
Multi-labeling immunofluorescence is instrumental in dissecting complex signaling pathways by visualizing the localization and interaction of key proteins. While the specific pathway involving this compound is yet to be fully elucidated, a hypothetical signaling cascade is presented below to illustrate how this technique can be applied.
Hypothetical this compound-Modulated Signaling Pathway
Caption: A hypothetical signaling cascade modulated by this compound.
To investigate this hypothetical pathway, a multi-labeling experiment could be designed to simultaneously visualize the localization of Kinase 2 and the Transcription Factor in the presence and absence of this compound. For instance, a decrease in the nuclear localization of the Transcription Factor upon treatment with this compound would provide evidence for its inhibitory effect on Kinase 2.
Conclusion
The protocols and guidelines presented here offer a starting point for the successful application of this compound in multi-labeling immunofluorescence experiments. While further characterization of this compound is required, the provided framework will enable researchers to explore its potential in elucidating complex cellular mechanisms and to accelerate drug discovery efforts. Careful optimization of the experimental conditions will be crucial for obtaining high-quality, reproducible data.
References
- 1. Multilabel immunofluorescence and antigen reprobing on formalin-fixed paraffin-embedded sections: novel applications for precision pathology diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 Tips for immunostaining using multiple labels | Proteintech Group [ptglab.com]
- 3. Multiple labeling techniques for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. cpos.hku.hk [cpos.hku.hk]
- 7. arigobio.com [arigobio.com]
- 8. biossusa.com [biossusa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background with S 2160
Welcome to the technical support center for S 2160. This guide is designed to help you troubleshoot and resolve common issues, particularly high background, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background when using this compound?
High background can arise from several factors. The most frequent causes include incorrect antibody concentration, insufficient blocking, inadequate washing, or issues with tissue processing and antigen retrieval. It is crucial to systematically evaluate each step of your protocol to identify the source of the problem.
Q2: How can I determine the optimal concentration for my this compound primary antibody?
The optimal concentration for this compound will vary depending on the application, sample type, and detection system. We recommend performing a titration experiment to determine the ideal dilution. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.
Q3: Can the type of blocking buffer affect my results with this compound?
Absolutely. The choice of blocking buffer is critical. A common cause of high background is insufficient or inappropriate blocking. We recommend using 10% normal serum from the same species as the secondary antibody for at least one hour to block non-specific binding. If you are using a biotin-based detection system, it's also important to block for endogenous biotin.
Q4: What are the best practices for washing steps to minimize background?
Insufficient washing between antibody incubation steps can lead to high background. Ensure you are using a sufficient volume of a quality wash buffer (e.g., PBS or TBS with a mild detergent like Tween-20) and performing an adequate number of washes for a sufficient duration.
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your experiments with this compound.
Problem: High Background Staining
High background staining can obscure specific signals and make data interpretation difficult. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody dilution. Start with the recommended dilution and test a range of higher dilutions. |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent. Using 10% normal serum from the species of the secondary antibody is recommended. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations. Ensure a sufficient volume of wash buffer is used. |
| Secondary Antibody Non-specific Binding | Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (e.g., HRP or AP), pre-treat your samples with an appropriate inhibitor (e.g., 0.3% H2O2 for HRP, Levamisole for AP). |
| Tissue Drying | Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber. |
| Over-amplification of Signal | If using an amplification-based detection method, you may need to reduce the concentration of the amplification reagents or the incubation time. |
Experimental Protocols
Protocol: Primary Antibody Titration
This protocol outlines the steps to determine the optimal working concentration for the this compound antibody.
-
Prepare a series of dilutions of the this compound antibody. A good starting point is to prepare five serial dilutions from the concentration recommended on the datasheet. For example, if the recommended dilution is 1:100, prepare dilutions of 1:100, 1:200, 1:400, 1:800, and 1:1600.
-
Prepare your samples as you normally would for your experiment, ensuring consistency in fixation, embedding, and antigen retrieval across all samples.
-
Apply each antibody dilution to a separate sample section. Be sure to include a negative control where no primary antibody is added.
-
Proceed with the remaining steps of your standard staining protocol, keeping all other parameters (incubation times, secondary antibody concentration, detection reagents) constant.
-
Analyze the results to identify the dilution that provides a strong, specific signal with the lowest background.
Visual Guides
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for troubleshooting high background issues.
Caption: A step-by-step workflow for diagnosing high background.
Signaling Pathway of this compound (Hypothetical)
This diagram illustrates a hypothetical signaling pathway in which the target of this compound is involved. Understanding the pathway can help in designing experiments and interpreting results.
Caption: A hypothetical signaling cascade involving the this compound target.
optimizing S 2160 concentration for best results
Welcome to the technical support center for S 2160. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the best possible results.
Understanding this compound
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α isoform of PI3K, a critical node in cell growth, proliferation, and survival. Due to its targeted mechanism, optimizing the concentration of this compound is crucial for achieving desired biological effects while minimizing off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. A dose-response experiment is highly advised to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: I am not observing the expected downstream inhibition of Akt phosphorylation. What could be the reason?
A3: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response analysis to determine the IC50 value.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PI3K inhibitors.
-
Experimental Timing: Ensure that the treatment duration is sufficient to observe changes in protein phosphorylation. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended.
-
Reagent Quality: Verify the quality and activity of your antibodies and other reagents used for western blotting.
Q4: I am observing significant cell toxicity even at low concentrations of this compound. What should I do?
A4: High cell toxicity could be due to:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
On-Target Toxicity: The targeted inhibition of the PI3K pathway can lead to apoptosis in some cell lines that are highly dependent on this pathway for survival.
-
Off-Target Effects: Although this compound is highly selective, off-target effects can occur at higher concentrations. A dose-response curve will help identify a concentration that is effective without being overly toxic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in cell density, passage number, or reagent preparation. | Standardize your experimental protocols. Use cells within a consistent passage number range and ensure accurate preparation of all solutions. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment. |
| No effect on cell proliferation | The cell line may not be dependent on the PI3K p110α isoform for proliferation. | Profile the PI3K pathway in your cell line to confirm its dependence on p110α. Consider using a positive control cell line known to be sensitive to PI3K inhibition. |
| Unexpected activation of other signaling pathways | Feedback loops or crosstalk between signaling pathways. | Investigate compensatory signaling pathways that may be activated upon PI3K inhibition. This can be explored using phospho-proteomic arrays or western blotting for key signaling nodes. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is 0.01, 0.1, 1, 10, 100, 1000 nM. Include a vehicle control (DMSO) and a no-cell control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 6 hours).
-
Lyse the cells using RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (GAPDH).
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound.
Technical Support Center: Autofluorescence Reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with autofluorescence, specifically when the S 2160 Autofluorescence Eliminator Reagent is not providing the expected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound Autofluorescence Eliminator Reagent and how does it work?
This compound is a reagent designed to reduce or eliminate lipofuscin-like autofluorescence in tissue sections, which can interfere with the visualization of fluorescent signals in microscopy.[1][2][3] Lipofuscin is a pigment that accumulates in the cytoplasm of various cell types with age and has a broad excitation and emission spectrum that can overlap with commonly used fluorophores.[1][2][3] The reagent is provided in a 70% ethanol solution and is typically applied after immunofluorescence staining.[1][3][4]
Q2: What are the common causes of autofluorescence in biological samples?
Autofluorescence can originate from various endogenous sources within the tissue or be induced by experimental procedures. Common causes include:
-
Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin, NADH, and riboflavin, can fluoresce, particularly in the blue and green spectra.[5][6][7]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells over time and exhibit broad-spectrum autofluorescence.[2][6][8]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[5][9]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products (Schiff bases).[5][6][9] Glutaraldehyde tends to induce more autofluorescence than formaldehyde.[9]
-
Heat and Dehydration: Excessive heat during tissue processing can increase autofluorescence, particularly in the red spectrum.[9][10]
Q3: How do I properly use the this compound reagent?
According to the manufacturer's protocol, the general steps for using this compound are as follows.[1][3][4] However, it is crucial to note that the optimal incubation time may vary depending on the tissue type and the fluorescent probes used, and should be determined by the end-user.[1][3]
-
Complete your standard immunofluorescence staining protocol.
-
Immerse the sections in PBS for 5 minutes.
-
Immerse the sections in 70% ethanol for 5 minutes.
-
Immerse the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes.
-
Immerse the sections in three changes of 70% ethanol for 1 minute each.
-
Mount the sections using an anti-fade mounting medium.
Note: The manufacturer states that in most cases, better results are obtained when the reagent is used after the immunofluorescence procedure is completed.[1]
Troubleshooting Guide: this compound Not Reducing Autofluorescence Effectively
If you are not observing a significant reduction in autofluorescence after using this compound, consider the following troubleshooting steps.
Problem: High background autofluorescence persists after treatment with this compound.
Possible Cause 1: The source of autofluorescence is not primarily lipofuscin.
This compound is specifically marketed to reduce lipofuscin-like autofluorescence.[1][2][3] If the background in your sample is predominantly from other sources like collagen, elastin, or aldehyde fixation, this compound may not be effective.
Solution:
-
Identify the source of autofluorescence: Examine an unstained control slide under the microscope. The morphology and emission spectrum can provide clues. For example, fibrous structures may indicate collagen or elastin, while granular cytoplasmic deposits might be lipofuscin.
-
Use a broad-spectrum quencher: Consider using alternative reagents that target a wider range of autofluorescent sources. Sudan Black B is effective against lipofuscin but can also help with other sources.[8][9][11] Commercial kits like Vector® TrueVIEW® are designed to quench autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood cells.[12][13]
Possible Cause 2: Inadequate incubation time with this compound.
The recommended 5-minute incubation is a starting point.[1][3][4] Different tissues and levels of autofluorescence may require different optimization.
Solution:
-
Optimize incubation time: Perform a time-course experiment, varying the incubation in this compound (e.g., 2, 5, 8, 10 minutes). Be aware that excessive incubation can quench the specific fluorescent signal from your probes.[1]
-
Optimize ethanol washes: The number and duration of the post-reagent ethanol washes can also be adjusted.[1]
Possible Cause 3: The autofluorescence is extremely high due to sample preparation.
Issues with fixation or tissue handling can lead to levels of autofluorescence that are difficult to quench with a single reagent.
Solution:
-
Modify your fixation protocol: If using aldehyde fixatives, reduce the fixation time to the minimum required.[9][10] Consider using paraformaldehyde instead of glutaraldehyde, as it tends to induce less autofluorescence.[9] Alternatively, try a non-aldehyde-based fixative like ice-cold methanol or ethanol.[5][14]
-
Pre-treat samples: Before staining, you can try treating the sections with sodium borohydride to reduce aldehyde-induced autofluorescence.[9][15][16]
-
Perfuse tissues: If working with animal models, perfusing the tissue with PBS before fixation can help remove red blood cells, a significant source of autofluorescence.[5][9]
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow when this compound is not effective.
Caption: Troubleshooting decision tree for ineffective this compound.
Alternative and Complementary Methods
If this compound is not sufficient, several other methods can be employed to reduce autofluorescence.
Comparison of Autofluorescence Reduction Methods
| Method | Primary Target | Advantages | Disadvantages |
| This compound Reagent | Lipofuscin[1][2][3] | Simple post-staining protocol. | May not be effective against other sources of autofluorescence. |
| Sudan Black B | Lipofuscin, lipophilic compounds[8][9] | Very effective for lipofuscin; can reduce other autofluorescence.[11] | Can introduce background in the far-red channel; may reduce specific signal.[8] |
| Sodium Borohydride | Aldehyde-induced (Schiff bases)[15][16] | Effective for reducing fixation-induced autofluorescence. | Can have variable effects; may increase red blood cell autofluorescence.[8][9] |
| Photobleaching | Broad spectrum of fluorophores | Can reduce autofluorescence from various sources. | Can also bleach the fluorescent probes of interest; can be time-consuming.[17][18][19] |
| TrueVIEW® Kit | Non-lipofuscin sources (collagen, elastin, RBCs)[12][13] | Effective against common sources of autofluorescence in certain tissues. | Not effective against lipofuscin.[12] |
| TrueBlack® | Lipofuscin[8][20] | Effectively quenches lipofuscin with minimal background fluorescence. | Primarily targets lipofuscin. |
Experimental Protocols for Alternative Methods
1. Sudan Black B Treatment Protocol
This protocol is adapted from various sources and should be optimized for your specific tissue and staining.[11][19][20]
-
After your final secondary antibody wash, rinse the slides in PBS.
-
Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for at least 2 hours and filter before use.[20][21]
-
Incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in a humid chamber.[19][20]
-
Remove excess Sudan Black B and wash the slides thoroughly multiple times (e.g., 3 x 5 minutes) in PBS or PBS with a low concentration of Tween 20 (e.g., 0.02%).[19]
-
Mount with an aqueous mounting medium.
2. Photobleaching Protocol
This method uses light to destroy fluorescent molecules and should be performed before antibody incubation to protect your specific signal.[18][19]
-
Prepare your tissue sections on slides as you would for staining (e.g., deparaffinize and rehydrate).
-
Expose the slides to a strong, broad-spectrum light source (e.g., a UV lamp or a fluorescence microscope's light source with a wide-open filter cube) for an extended period (e.g., 2 hours).[19][22] The optimal time will depend on the intensity of the light source and the level of autofluorescence.
-
Proceed with your standard blocking and immunofluorescence staining protocol.
Visualizing the Sources of Autofluorescence
Understanding the origin of autofluorescence is key to selecting the right quenching strategy.
Caption: Origins of autofluorescence in biological samples.
By systematically evaluating the potential causes of persistent autofluorescence and exploring these alternative methods, researchers can improve the signal-to-noise ratio in their immunofluorescence experiments and achieve clearer, more reliable results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. thomassci.com [thomassci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Autofluorescence Eliminator Reagent Autofluorescence Eliminator Reagent for IHC. | Sigma-Aldrich [sigmaaldrich.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Autofluorescence [jacksonimmuno.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biotium.com [biotium.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction of autofluorescence on DNA microarrays and slide surfaces by treatment with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 18. Photobleaching - Wikipedia [en.wikipedia.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. azolifesciences.com [azolifesciences.com]
Technical Support Center: S 2160 Autofluorescence Eliminator Reagent
Welcome to the technical support center for the S 2160 Autofluorescence Eliminator Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure optimal results in your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Autofluorescence Eliminator Reagent and when should I use it?
A1: The this compound Autofluorescence Eliminator Reagent is a chemical solution designed to reduce or eliminate autofluorescence in tissue sections, particularly the fluorescence originating from lipofuscin.[1][2][3] Lipofuscin is an age-related pigment that accumulates in the cytoplasm of various cell types, including neurons, and emits a broad spectrum of fluorescence that can interfere with the detection of specific fluorescent signals from your probes.[1][4] You should use this reagent when you observe high background fluorescence in your unstained control tissue, which can obscure your specific staining and lead to a low signal-to-noise ratio.
Q2: How does the this compound reagent work?
A2: The this compound reagent is thought to contain Sudan Black B, a lipophilic dye, in an ethanol solution.[4] Sudan Black B is known to quench autofluorescence from lipofuscin and other sources.[5][6] The mechanism involves the dye binding to the autofluorescent components and absorbing their emitted light, thus preventing it from reaching the detector.
Q3: What is "signal quenching" in the context of using this compound?
A3: Signal quenching refers to any process that decreases the intensity of a fluorescent signal.[7] In the context of this compound, while the reagent is designed to quench unwanted autofluorescence, over-incubation can lead to the quenching of your specific fluorescent signal from your labeled antibodies or probes.[1][3] This results in a weak or completely absent signal for your target, even if the background autofluorescence is reduced.
Q4: Can this compound be used with any fluorophore?
A4: The manufacturer states that the reagent should not adversely affect other fluorescent labels.[1][2] However, one review noted a marginal (5-10%) reduction in the signal from a Cy3-conjugated antibody after treatment.[4] It is always recommended to test the compatibility of the reagent with your specific fluorophores. Be aware that since the reagent likely contains Sudan Black B, it may introduce some background in the far-red spectrum.[8]
Q5: Should I apply the reagent before or after immunofluorescence staining?
A5: For best results, it is recommended to apply the Autofluorescence Eliminator Reagent after completing your immunofluorescence staining protocol, just before mounting the coverslip.[1][3]
Troubleshooting Guide
Issue 1: Weak or No Specific Signal After Using this compound
This is the most common issue and is often a result of over-quenching, where the reagent quenches the desired fluorescent signal in addition to the autofluorescence.
Issue 2: Autofluorescence is Still High After Treatment
If you find that the background fluorescence is not sufficiently reduced, consider the following:
-
Incomplete Reagent Penetration: Ensure the tissue section is fully immersed in the this compound reagent during incubation.
-
Ethanol Quality: Use fresh, high-quality 70% ethanol for the pre- and post-reagent washes as specified in the protocol.
-
Source of Autofluorescence: The this compound reagent is specifically designed to reduce lipofuscin-like autofluorescence.[1][2] If the autofluorescence in your tissue is from other sources (e.g., collagen, elastin, or aldehyde fixation), this reagent may be less effective.[4] You may need to consider alternative methods for reducing other types of autofluorescence.
Data Presentation: Optimization Parameters
Since optimal conditions are tissue and fluorophore-dependent, a systematic optimization is recommended. Use the following table as a guide for your experimental design.
| Parameter | Standard Protocol | Optimization Range | Key Observations |
| This compound Incubation Time | 5 minutes | 1 - 10 minutes | Check for a balance between autofluorescence reduction and specific signal preservation. Shorter times may be sufficient for some tissues. |
| 70% Ethanol Washes | 3 x 1 minute | 2 - 4 washes | Insufficient washing may leave excess reagent, leading to continued quenching. |
| Fluorophore Choice | N/A | Compare green (e.g., FITC, Alexa Fluor 488) vs. red/far-red (e.g., Cy3, Alexa Fluor 647) fluorophores | Autofluorescence is often stronger in the green spectrum. Red-shifted fluorophores may provide a better initial signal-to-noise ratio. |
Experimental Protocols
Standard Protocol for Using this compound Autofluorescence Eliminator Reagent
This protocol assumes that you have already completed your standard immunofluorescence staining.
-
Post-Staining Wash: After the final wash of your secondary antibody, immerse the sections in Phosphate Buffered Saline (PBS) for 5 minutes.
-
Dehydration Step: Immerse the sections in 70% ethanol for 5 minutes.
-
Autofluorescence Elimination: Immerse the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes. This is the critical step to optimize.
-
Rinsing: Immerse the sections in three consecutive changes of 70% ethanol for 1 minute each.
-
Mounting: Mount the coverslip using an anti-fading mounting medium.
References
- 1. Autofluorescence Eliminator Reagent | 2160 [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. thomassci.com [thomassci.com]
- 4. biocompare.com [biocompare.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: S 2160 Autofluorescence Eliminator Reagent
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the S 2160 Autofluorescence Eliminator Reagent. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure optimal results in your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Autofluorescence Eliminator Reagent and what is its primary application?
A1: The this compound reagent, also known as Autofluorescence Eliminator Reagent, is a chemical solution designed to reduce or eliminate autofluorescence in tissue sections prepared for fluorescence microscopy, particularly in immunohistochemistry (IHC).[1][2][3][4] Its primary application is to quench the natural fluorescence emitted by certain biological structures, such as lipofuscin, collagen, and elastin, which can otherwise obscure the specific fluorescent signal from your labeled probes.[5][6][7]
Q2: What is the chemical composition of the this compound reagent?
A2: The this compound reagent is a ready-to-use liquid provided in a 70% ethanol solution.[1][4] It is understood to be a solution of Sudan Black B, a lipophilic dye, in ethanol.[8]
Q3: How does the this compound reagent work?
A3: The this compound reagent works by quenching the autofluorescence, particularly from lipofuscin.[1][2][3][4] Sudan Black B, the likely active component, is a dark-colored dye that can mask the autofluorescent signal.[7]
Q4: Can I use the this compound reagent on any tissue type?
A4: The reagent is effective on a variety of tissues, including human, monkey, and rat neural tissue, which are known to accumulate lipofuscin with age.[1][2][3][4] However, the optimal incubation time may vary between different tissue types.[1][4]
Q5: Will the this compound reagent affect my specific fluorescent signal?
A5: Over-incubation with the this compound reagent can lead to a reduction in the specific fluorescent signal from your labeled antibodies.[1][8] It is crucial to optimize the incubation time for your specific tissue and fluorophore.[1][4]
Experimental Protocol: Using this compound Autofluorescence Eliminator Reagent
This protocol outlines the standard procedure for using the this compound reagent to reduce autofluorescence in immunofluorescently labeled tissue sections.
Materials:
-
Immunofluorescently labeled tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
70% ethanol
-
This compound Autofluorescence Eliminator Reagent
-
Antifading mounting medium
Procedure:
-
Following the completion of your immunofluorescence staining protocol, immerse the sections in PBS for 5 minutes.
-
Immerse the sections in 70% ethanol for 5 minutes.
-
Incubate the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes. Note: This incubation time is a starting point and may require optimization.
-
Wash the sections in three changes of 70% ethanol for 1 minute each.
-
Mount the coverslip on the sections using an antifading mounting medium.
-
Image the sections using a fluorescence microscope.
Caption: Experimental workflow for using this compound Autofluorescence Eliminator Reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the application of the this compound reagent.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High background autofluorescence persists after treatment. | 1. Insufficient incubation time with the this compound reagent. 2. The source of autofluorescence is not effectively quenched by the reagent (e.g., from sources other than lipofuscin).[8] 3. Inadequate washing after reagent incubation. | 1. Increase the incubation time in the this compound reagent in increments (e.g., 6, 8, 10 minutes) and assess the impact on both autofluorescence and specific signal.[1] 2. Consider alternative methods for autofluorescence reduction, such as using a different fixative (e.g., non-aldehyde-based) or perfusing the tissue with PBS prior to fixation to remove red blood cells.[5][6] 3. Ensure thorough washing with three changes of fresh 70% ethanol.[1] |
| Specific fluorescent signal is weak or completely quenched. | 1. Incubation time in the this compound reagent was too long.[1][8] 2. The fluorophore used is particularly sensitive to the quenching reagent. | 1. Reduce the incubation time in the this compound reagent. Start with a shorter time (e.g., 2-3 minutes) and optimize.[1] 2. Test the reagent on a control slide with a strong fluorescent signal to determine the optimal incubation time for your specific fluorophore. 3. If the signal remains weak, consider using a brighter fluorophore or an amplification method. |
| A dark precipitate is observed on the tissue section. | 1. The this compound reagent (Sudan Black B) can sometimes form precipitates.[9] 2. Inadequate washing may leave reagent residue. | 1. Filter the this compound reagent before use if a precipitate is visible in the stock solution. 2. Ensure the washing steps in 70% ethanol are performed diligently with fresh ethanol for each wash. |
| Uneven quenching of autofluorescence across the tissue section. | 1. Uneven application of the this compound reagent. 2. Air bubbles trapped on the tissue surface during incubation. | 1. Ensure the entire tissue section is fully submerged in the this compound reagent during incubation. 2. Gently agitate the slide during incubation to dislodge any air bubbles. |
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for common issues with this compound reagent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. thomassci.com [thomassci.com]
- 4. Autofluorescence Eliminator Reagent Autofluorescence Eliminator Reagent for IHC. | Sigma-Aldrich [sigmaaldrich.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Senolytic Performance in Aged Tissue
Disclaimer: Initial searches for a compound specifically designated "S 2160" in the context of aging and cellular senescence did not yield conclusive results. This designation may be an internal code, a novel compound not yet in public literature, or a potential typographical error.
Therefore, this technical support center has been developed to address the core topic of improving senolytic performance in aged tissue, focusing on a well-researched and widely recognized combination of senolytic agents: Dasatinib and Quercetin (D+Q) . The principles and methodologies outlined here are broadly applicable to the study of senolytics.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dasatinib and Quercetin as a senolytic combination?
Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a plant flavonoid, act in synergy to induce apoptosis in senescent cells.[1][2][3] Dasatinib is particularly effective against senescent preadipocytes, while Quercetin targets senescent endothelial cells and human umbilical vein endothelial cells (HUVECs).[2][4] Together, they transiently disable the pro-survival pathways, known as Senescent Cell Anti-Apoptotic Pathways (SCAPs), that allow senescent cells to resist apoptosis.[2]
Q2: Why is a combination of drugs used for senolytic therapy?
Senescent cells are heterogeneous, and their survival depends on different anti-apoptotic pathways in different cell types. A single agent may not be effective against the broad range of senescent cells that accumulate in aged tissues. The combination of Dasatinib and Quercetin targets a wider spectrum of senescent cell types, leading to more effective clearance.[1][4]
Q3: What are the expected outcomes of successful senolytic treatment with D+Q in aged tissue models?
In preclinical studies, the administration of D+Q has been shown to improve various age-related phenotypes. These include enhanced cardiovascular function, increased exercise endurance, reduced osteoporosis and frailty, and an overall extension of healthspan.[1][5] Remarkably, some of these benefits have been observed after only a single course of treatment.[1]
Q4: How frequently should D+Q be administered in experimental settings?
A key advantage of senolytics is that they can be administered intermittently. Because it takes weeks for senescent cells to re-accumulate to a detrimental level, a "hit-and-run" approach is often effective.[2] The exact dosing schedule can vary depending on the model and the specific age-related condition being studied.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent senolytic effect of D+Q in vitro. | Cell type resistance; Suboptimal drug concentration; Incorrect assessment of senescence. | 1. Confirm the senescent state of your cells using multiple markers (e.g., SA-β-gal, p16INK4a, SASP factors). 2. Perform a dose-response curve for both Dasatinib and Quercetin on your specific cell type to determine the optimal concentrations. 3. Consider that some cell types may be resistant to D+Q; other senolytics like Fisetin or Navitoclax could be tested.[2][4] |
| High toxicity or off-target effects observed in vivo. | High dosage; Frequent administration; Animal model sensitivity. | 1. Reduce the dosage of Dasatinib and/or Quercetin. 2. Increase the interval between treatments to allow for recovery. 3. Carefully monitor animal health, including weight and activity levels. 4. Ensure the vehicle solution is well-tolerated. |
| Difficulty in detecting a reduction in senescent cell burden post-treatment. | Insufficient treatment duration or dose; Insensitive detection methods; Rapid re-accumulation of senescent cells. | 1. Increase the duration of the treatment course or the dosage within tolerated limits. 2. Use a combination of methods to quantify senescent cells, such as SA-β-gal staining, immunohistochemistry for p16INK4a, and qRT-PCR for SASP gene expression.[6] 3. Analyze tissues at different time points post-treatment to capture the window of maximal senescent cell clearance. |
| Lack of functional improvement despite a reduction in senescent cell markers. | The specific functional assay may not be sensitive to the changes induced by senolytics; The age-related decline in the model may be too advanced; The targeted senescent cell population may not be the primary driver of the measured functional decline. | 1. Employ a battery of functional tests to assess different aspects of healthspan (e.g., grip strength, treadmill endurance, cognitive tests). 2. Initiate treatment at an earlier stage of aging in the animal model. 3. Characterize the specific types of senescent cells in the target tissue to ensure they are susceptible to D+Q. |
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on Dasatinib and Quercetin.
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| Healthspan | Naturally aged mice | D+Q administered intermittently | Improved cardiovascular function and exercise endurance, reduced osteoporosis and frailty. | [1] |
| Lifespan | Very old mice | Biweekly D+Q | 36% higher average post-treatment lifespan and lower mortality hazard compared to controls. | [5] |
| Senescent Cell Clearance | Young mice injected with senescent cells | D+Q treatment | Cleared senescent cells from tissues and restored physical function. | [3] |
| Neuroprotection | Alzheimer's disease mouse model | 9-day D+Q treatment | Reduced the number of plaque-associated senescent cells. | [4] |
Experimental Protocols
Induction and Verification of Cellular Senescence in vitro
-
Cell Culture: Culture primary human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Senescence: To induce replicative senescence, serially passage the cells until they reach their Hayflick limit (typically 50-60 population doublings), characterized by a cessation of proliferation.[7]
-
Verification of Senescence:
-
SA-β-gal Staining: Fix cells and stain with a solution containing X-gal at pH 6.0. Senescent cells will stain blue.
-
Immunofluorescence for p16INK4a: Fix and permeabilize cells, then incubate with a primary antibody against p16INK4a, followed by a fluorescently labeled secondary antibody.
-
SASP Analysis: Collect conditioned media from the cells and analyze the levels of key SASP factors (e.g., IL-6, IL-8) using ELISA or a multiplex cytokine array.
-
In vivo Administration of Dasatinib and Quercetin
-
Animal Model: Use naturally aged mice (e.g., 24 months old).
-
Drug Preparation: Prepare a suspension of Dasatinib (5 mg/kg) and Quercetin (50 mg/kg) in a vehicle such as a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% Phosal 50 PG.
-
Administration: Administer the D+Q suspension to the mice via oral gavage.
-
Treatment Schedule: For intermittent dosing, treat the mice for two consecutive days, followed by a two-week break before the next treatment cycle.
-
Monitoring: Monitor the mice for changes in weight, activity, and overall health.
-
Functional Assessment: Perform functional tests such as treadmill running to assess endurance and grip strength tests before and after the treatment period.
-
Tissue Analysis: At the end of the study, euthanize the mice and collect tissues for analysis of senescent cell markers as described above.
Visualizations
References
- 1. independent.co.uk [independent.co.uk]
- 2. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Senolytic Drugs Increase Lifespan, Improve Physical Function in Aging Mice | Sci.News [sci.news]
- 6. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular senescence - Wikipedia [en.wikipedia.org]
Technical Support Center: S 2160 Autofluorescence Eliminator Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of S 2160 Autofluorescence Eliminator Reagent. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal performance in your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound Autofluorescence Eliminator Reagent?
A1: this compound is designed to reduce or eliminate autofluorescence, particularly from lipofuscin, in tissue sections.[1][2][3][4] Lipofuscin is an age-related pigment that accumulates in the cytoplasm of various cell types, including neurons, and its broad excitation and emission spectra can interfere with the detection of specific fluorescent signals.[1][2][4][5]
Q2: How is this compound Autofluorescence Eliminator Reagent supplied and what are its storage conditions?
A2: The reagent is supplied as a ready-to-use liquid in 70% ethanol.[2][5] It is stable when stored at room temperature up to the expiration date printed on the label.[1][5] It is crucial to avoid freezing or exposing the reagent to elevated temperatures.[1][5]
Q3: Can I use the this compound reagent on any tissue type?
A3: The reagent has been shown to be effective on human, monkey, and rat neural tissue, as well as other tissues where lipofuscin-like autofluorescence is a concern.[1][2][3][5] However, the optimal incubation time may vary between different tissues and fluorescent probes, so some optimization by the end-user is recommended.[5]
Q4: Will the this compound reagent affect my specific immunofluorescent staining?
A4: While the reagent is designed to specifically target autofluorescence, prolonged incubation can potentially block all fluorescence.[5] One study noted a marginal reduction (5-10%) in Cy3 immunofluorescent staining after treatment.[4] It is recommended to perform a pilot experiment to determine the optimal incubation time that effectively reduces autofluorescence without significantly compromising your specific signal.
Stability and Storage
Proper handling and storage of the this compound Autofluorescence Eliminator Reagent are critical for maintaining its efficacy.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | The product is chemically stable under standard ambient conditions.[1][5] |
| Exposure to Cold | Do Not Freeze | Freezing can damage the reagent's composition and effectiveness.[1][5] |
| Exposure to Heat | Avoid Elevated Temperatures | High temperatures can lead to degradation of the active components.[1][5] |
| Container | Keep Tightly Closed | Prevents evaporation of the ethanol solvent and protects from contaminants. |
| Light Exposure | Store in the Dark | The product is supplied in an opaque bottle, suggesting protection from light is beneficial.[2][4] |
| Shelf Life | Until Expiration Date | The reagent is stable until the date printed on the label when stored as recommended.[1][5] |
Troubleshooting Guide
Encountering issues during your experiment? This guide addresses common problems and provides actionable solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background autofluorescence persists after treatment. | 1. Insufficient incubation time with this compound. 2. Inadequate washing post-treatment. 3. Autofluorescence is not from lipofuscin. | 1. Increase the incubation time in this compound in 1-minute increments. 2. Ensure three complete changes of 70% ethanol for 1 minute each after this compound treatment.[5] 3. Consider other sources of autofluorescence such as aldehyde fixation or endogenous fluorophores like collagen and elastin.[6][7][8] Other quenching methods like sodium borohydride treatment for aldehyde-induced autofluorescence may be necessary.[7][9] |
| Specific fluorescent signal is weak or absent. | 1. Incubation time in this compound was too long. 2. Issues with the primary or secondary antibody staining. | 1. Reduce the incubation time in this compound. Perform a time-course experiment to find the optimal balance. 2. Run a control slide without this compound treatment to confirm the primary and secondary antibodies are working correctly. Ensure antibody concentrations and incubation times are optimal. |
| Precipitate forms on the tissue section. | 1. Reagent was not at room temperature. 2. Contamination of the reagent or washing solutions. | 1. Ensure all reagents are at room temperature before use. 2. Use fresh, filtered 70% ethanol for washing steps. |
Logical Troubleshooting Workflow
Experimental Protocols
Protocol 1: Standard Use of this compound Autofluorescence Eliminator Reagent
This protocol outlines the standard procedure for using this compound to reduce autofluorescence in tissue sections that have already undergone immunofluorescent staining.
Materials:
-
Immunofluorescently stained tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
This compound Autofluorescence Eliminator Reagent
-
Antifading mounting medium
Procedure:
-
Following the final wash of your immunofluorescence staining protocol, immerse the slides in PBS for 5 minutes.[1][5]
-
Immerse the slides in this compound Autofluorescence Eliminator Reagent for 5 minutes.[1][5] Note: This incubation time is a starting point and may require optimization.
-
Immerse the slides in three consecutive changes of 70% ethanol, for 1 minute each.[1][5]
-
Mount the coverslips using an antifading mounting medium.[1][5]
-
Image the slides using a fluorescence microscope.
Experimental Workflow Diagram
Mechanism of Action
The this compound reagent works by specifically targeting and quenching the autofluorescence emitted by lipofuscin granules within tissue sections. Lipofuscin has a broad excitation and emission spectrum that can obscure the signal from desired fluorophores. By reducing this background "noise," the signal-to-noise ratio is improved, allowing for clearer visualization of the specific fluorescent labels.
Conceptual Diagram of Action
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Autofluorescence Eliminator Reagent Autofluorescence Eliminator Reagent for IHC. [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. biocompare.com [biocompare.com]
- 5. Autofluorescence Eliminator Reagent | 2160 [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Non-Specific Binding with S 2160
Disclaimer: Information regarding a specific molecule designated "S 2160" is not publicly available. The following technical support guide provides generalized strategies and protocols for minimizing non-specific binding applicable to a wide range of research compounds, including a hypothetical small molecule "this compound".
This guide is intended for researchers, scientists, and drug development professionals to address common issues related to non-specific binding during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components other than its intended target receptor or molecule.[1][2] This can include binding to other proteins, lipids, or surfaces of the experimental apparatus such as assay plates or filters.[1] Non-specific binding is a significant source of background noise in assays and can lead to inaccurate measurements of ligand affinity and target density.[1] Therefore, minimizing non-specific binding is crucial for obtaining reliable and accurate experimental data.[1]
Q2: What are the common causes of high non-specific binding?
A2: High non-specific binding can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Ligands can interact non-specifically with various surfaces and molecules through hydrophobic or electrostatic forces.[1]
-
Inappropriate Buffer Conditions: Suboptimal pH and low salt concentrations in the assay buffer can promote non-specific interactions.[1]
-
Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate or membrane can result in the ligand binding to these surfaces.[1]
-
Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.[1]
-
Quality of Target Preparation: The presence of impurities or denatured proteins in the target preparation can increase non-specific binding.[1]
Q3: How is non-specific binding measured?
A3: Non-specific binding is typically determined by measuring the binding of a labeled ligand (e.g., radiolabeled or fluorescently tagged this compound) in the presence of a high concentration of an unlabeled competitor ("cold" ligand).[1] This competitor saturates the specific binding sites on the target, ensuring that any remaining measured binding of the labeled ligand is non-specific.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Troubleshooting Guides
Issue 1: High background signal in my binding assay.
-
Possible Cause: Inadequate blocking of non-specific sites.
-
Solution: Optimize the blocking agent and its concentration. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] It is recommended to test a range of concentrations to find the optimal condition that minimizes background without affecting the specific signal.[1]
-
Possible Cause: Suboptimal buffer composition.
-
Solution:
Issue 2: Inconsistent results between replicate experiments.
-
Possible Cause: Variable binding of this compound to assay plates or filters.
-
Solution:
-
Pre-soak filters: If using a filtration assay, pre-soak the filters in a blocking buffer.[1]
-
Test different materials: Consider using different types of plates or filter materials with lower binding properties.[1]
-
Increase wash steps: Increase the volume and/or temperature of the wash buffer to more effectively remove unbound ligand.[1]
-
Data Presentation
Table 1: Common Blocking Agents for Minimizing Non-Specific Binding
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | A commonly used protein blocking additive that can shield the analyte from non-specific interactions.[3] |
| Non-fat Dry Milk | 1 - 5% | An effective and inexpensive blocking agent.[1] |
| Casein | 1 - 3% | Blocks non-specific protein-surface binding.[4] |
| Polyethylene Glycol (PEG) | 0.01 - 0.10% | A polymer-based blocker that can also act as a protein stabilizer.[4] |
| Tween-20 | 0.01 - 0.10% | A non-ionic surfactant that disrupts ionic and hydrophobic interactions.[3][4] |
Table 2: Effect of Buffer Additives on Reducing Non-Specific Binding
| Additive | Mechanism of Action | Expected Impact |
| Increased Salt (e.g., NaCl) | Masks charged sites and reduces electrostatic interactions.[1][5] | Decreased non-specific binding.[1] |
| Non-ionic Surfactants (e.g., Tween-20) | Disrupts hydrophobic interactions.[3][5] | Reduced non-specific binding, especially for hydrophobic ligands.[3] |
| Protein Blockers (e.g., BSA) | Saturates non-specific binding sites on surfaces.[4][5] | Lower background signal and improved signal-to-noise ratio.[1][3] |
Experimental Protocols
Protocol: Optimizing a Binding Assay to Minimize Non-Specific Binding of this compound
-
Plate/Filter Preparation:
-
Coat wells of a microplate or filters with the target receptor preparation at the desired concentration.
-
Wash the wells/filters with an appropriate wash buffer to remove any unbound receptor.[1]
-
-
Blocking:
-
Binding Assay:
-
Total Binding: To a set of wells for each blocking concentration, add the labeled this compound at a concentration near its Kd.
-
Non-Specific Binding: To a separate set of wells for each blocking concentration, add the labeled this compound and a high concentration (e.g., 100-1000 fold excess) of unlabeled this compound.[1]
-
-
Incubation and Washing:
-
Signal Measurement:
-
Read the plate or filters using the appropriate detection method (e.g., scintillation counter, fluorescence plate reader).[1]
-
-
Data Analysis:
-
Compare the non-specific binding signal across the different blocking agent concentrations.
-
The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal (Total Binding - Non-Specific Binding).[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Illustration of specific versus non-specific molecular interactions.
References
Technical Support Center: S 2160 Experimental Protocols
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers encountering weak fluorescent signals following the use of S 2160 reagents in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: Why am I observing a weak or no fluorescent signal after completing my immunofluorescence protocol with this compound?
A weak or absent fluorescent signal can originate from several factors throughout the experimental process. Below is a systematic guide to troubleshoot the most common issues.
Troubleshooting Steps for Weak Fluorescent Signal
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Primary Antibody Concentration | Perform a titration experiment to determine the optimal concentration of your primary antibody. Test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000). | Increased signal-to-noise ratio and brighter fluorescence at the optimal antibody concentration. |
| Ineffective Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse for a mouse primary). Verify the fluorescent conjugate is appropriate for your microscope's filters. Test a fresh or different lot of the secondary antibody. | A bright, specific signal should be observed if the secondary antibody was the issue. |
| Target Protein Abundance | The target protein may have low expression levels in your specific cell or tissue type. | Consider using an amplification step, such as a biotinylated secondary antibody followed by streptavidin-fluorophore, to enhance the signal. |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to protect the fluorophores. | The fluorescent signal will be more stable and bleach less quickly during imaging. |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on the microscope are correctly matched to the fluorophore's spectral profile. | Optimal signal detection when the correct filters are used. |
Experimental Protocols
Standard Immunofluorescence Protocol Using this compound Fixation/Permeabilization
This protocol provides a general workflow for immunofluorescent staining of cultured cells.
-
Cell Seeding: Plate cells on sterile coverslips in a 24-well plate and culture until they reach the desired confluency.
-
This compound Fixation and Permeabilization:
-
Aspirate the culture medium.
-
Wash the cells twice with 1X PBS.
-
Add 500 µL of the this compound solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips in the dark for 1 hour at room temperature.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using an appropriate fluorescence microscope.
-
Visual Guides and Workflows
Below are diagrams illustrating a logical troubleshooting workflow and a representative signaling pathway that can be investigated using immunofluorescence techniques.
Caption: A troubleshooting workflow for weak immunofluorescence signals.
Caption: A generic cell signaling pathway leading to nuclear translocation.
Validation & Comparative
Unraveling "S 2160": A Case of Mistaken Identity in the Scientific Marketplace
A comprehensive search for a commercial product designated "S 2160" within the realms of scientific research, drug development, and related industries has yielded no specific entity matching this identifier. The term "commercial eliminator" is also too broad to narrow down a specific class of products without further context. It is possible that "this compound" is an internal company code, a misnomer, or a product that is not widely indexed in publicly available databases.
Initial investigations into "this compound" led to a wide array of unrelated subjects, from resolutions in digital displays (2160p) to industrial and household cleaning agents. None of these findings pointed to a product intended for use by researchers, scientists, or drug development professionals in a laboratory setting.
Without a clear identification of "this compound" and its intended application, a direct comparison with other commercial alternatives, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be conducted.
To facilitate a meaningful comparison, further clarification is required on the following:
-
The specific nature of "this compound": What is its intended function (e.g., eliminator of contaminants, specific cell types, interfering substances)?
-
The field of application: In what area of research or development is this product used (e.g., cell culture, mass spectrometry, protein purification)?
-
The manufacturer or supplier: Which company produces or distributes "this compound"?
Once this information is provided, a thorough and objective comparison guide can be compiled to meet the needs of the scientific community.
The Efficacy of S 2160: An Analysis of Publicly Available Data
A comprehensive review of published literature reveals no specific therapeutic agent or drug publicly designated as "S 2160." Extensive searches across scientific and medical databases for "this compound" in the context of efficacy studies, clinical trials, or drug development have not yielded any relevant results.
The designation "this compound" appears in various other contexts, including legislative bills and industrial equipment part numbers, but not in association with a pharmaceutical compound or biologic. This suggests that "this compound" may be an internal, pre-clinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific literature. It is also possible that this designation is a transcription error or a misinterpretation of another compound's name.
Due to the absence of any published studies on a therapeutic agent named "this compound," this guide cannot provide a comparison of its performance with other alternatives, nor can it present supporting experimental data, detail experimental protocols, or visualize signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a compound with this designation are encouraged to verify the name and any associated company or research institution. If "this compound" is an internal code, relevant information would be proprietary and not available in the public sphere.
This report will be updated if and when information regarding a therapeutic agent designated "this compound" becomes publicly available.
Unveiling Tissue Composition: A Comparative Guide to Spectral Analysis Techniques
In the realm of tissue analysis, researchers and drug development professionals are increasingly turning to spectral methods for rapid, non-destructive, and molecule-specific insights. This guide provides a comparative overview of advanced spectral analysis techniques, framed against a hypothetical advanced system, S 2160 , to highlight key performance indicators and methodologies. We will explore the capabilities of established alternatives such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Hyperspectral Imaging, offering a comprehensive look at their application in pre- and post-treatment tissue evaluation.
Quantitative Performance Metrics: A Head-to-Head Comparison
The choice of a spectral analysis technique often hinges on a balance of sensitivity, resolution, and speed. The following table summarizes the key quantitative performance metrics for our hypothetical this compound system and its leading alternatives.
| Feature | This compound (Hypothetical Advanced System) | FTIR Spectroscopy | Raman Spectroscopy | Hyperspectral Imaging |
| Primary Molecular Information | Vibrational and Rotational Modes | Vibrational Modes (Absorption) | Vibrational Modes (Scattering) | Electronic and Vibrational Overtones |
| Spatial Resolution | Sub-micron | ~5-10 microns | ~1 micron | ~1-100 microns |
| Spectral Resolution | < 1 cm⁻¹ | 2-8 cm⁻¹ | 1-4 cm⁻¹ | 1-10 nm |
| Acquisition Speed | High-throughput (minutes per cm²) | Moderate (minutes to hours per cm²) | Slow (hours per cm²) | Fast (seconds to minutes per frame) |
| Penetration Depth | Up to 1 mm (tissue dependent) | ~10-20 microns | Up to several hundred microns | Up to several millimeters |
| Water Interference | Minimal (Advanced Correction) | High | Low | Moderate |
| Sample Preparation | Minimal, non-contact | Sectioning, dehydration | Minimal, non-contact | Minimal, non-contact |
| Primary Applications | Real-time in-vivo imaging, drug delivery monitoring | Histopathology, cellomics | Cancer diagnostics, biomolecule identification | Surgical guidance, tissue oxygenation mapping |
Deep Dive: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Here, we outline the methodologies for key spectral analysis experiments.
This compound: Hypothetical Protocol for In-Vivo Tissue Analysis
-
System Initialization: Power on the this compound console and the integrated laser/spectrometer module. Allow for a 30-minute warm-up period to ensure laser stability and detector thermalization.
-
Calibration: Perform a system calibration using the provided polystyrene standard to verify spectral accuracy.
-
Sample Positioning: Anesthetize the subject animal according to approved institutional protocols. Position the tissue of interest under the this compound imaging probe.
-
Pre-Treatment Scan: Define the region of interest (ROI) using the live-view camera. Initiate the pre-treatment spectral scan. The system will acquire a hyperspectral data cube of the ROI.
-
Compound Administration: Administer the therapeutic compound (e.g., this compound) as per the study design.
-
Post-Treatment Scans: At specified time points post-administration, repeat the spectral scan of the same ROI to monitor molecular changes.
-
Data Analysis: Utilize the this compound analysis software to process the hyperspectral data, including baseline correction, normalization, and component analysis to identify and quantify the compound and its metabolic byproducts within the tissue.
FTIR Spectroscopy for Fixed Tissue Sections
-
Sample Preparation: Fix fresh tissue samples in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a series of graded ethanol baths and embed in paraffin wax. Section the paraffin blocks into 5-10 µm thick slices and mount on infrared-transparent slides (e.g., CaF₂ or BaF₂).
-
Spectrometer Setup: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize water vapor and CO₂ interference.
-
Background Collection: Record a background spectrum from a clean area of the IR-transparent slide.
-
Sample Measurement: Position the tissue section in the infrared beam path and collect the transmission or transflection spectrum. For imaging, an array detector is used to acquire spectra from multiple points simultaneously.
-
Data Processing: Process the raw spectra to correct for atmospheric interference, baseline shifts, and scattering effects. Apply multivariate analysis techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) to differentiate between tissue types or treatment effects.
Raman Spectroscopy for Live Cell Imaging
-
Cell Culture: Culture cells on a Raman-grade substrate (e.g., quartz or CaF₂ coverslips) in a suitable medium.
-
Microscope Setup: Place the cell culture dish on the stage of a confocal Raman microscope.
-
Laser Focusing: Use a high numerical aperture objective to focus the laser beam onto a specific point within a cell.
-
Spectral Acquisition: Acquire the Raman spectrum, ensuring the laser power is low enough to avoid photodamage to the cells. Typical acquisition times range from seconds to minutes per point. For imaging, the laser is raster-scanned across the sample.
-
Data Analysis: Remove the cosmic ray artifacts and background fluorescence from the spectra. Analyze the characteristic Raman peaks to identify and map the distribution of specific biomolecules such as lipids, proteins, and nucleic acids.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Quantitative Comparison of Autofluorescence Reduction Methods
A Guide to
Autofluorescence, the natural emission of light by biological structures, can be a significant challenge in fluorescence-based imaging and analysis, often masking the specific signal from fluorophore-labeled probes. This guide provides a quantitative comparison of various methods to reduce autofluorescence, complete with experimental protocols and workflow diagrams to assist researchers in selecting and implementing the most suitable technique for their specific needs.
The effectiveness of different autofluorescence reduction techniques can vary depending on the source of autofluorescence, tissue type, and fixation method. The following table summarizes quantitative data on the efficacy of several common methods.
| Method/Reagent | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B | Lipofuscin, Myelin, Collagen, Elastin | 65-95% in human pancreatic tissue[1][2] | Can introduce background in red and far-red channels[3][4]; may reduce specific fluorescent signal. |
| Vector TrueVIEW® | Aldehyde fixation-induced, Collagen, Elastin, Red Blood Cells | Significant signal-to-noise enhancement[5][6][7] | Does not quench lipofuscin autofluorescence[7]; quick 5-minute incubation[5]. |
| Biotium TrueBlack® | Primarily Lipofuscin | Effectively masks lipofuscin with minimal background[4] | Can be applied before or after immunofluorescence staining[4]. |
| Sodium Borohydride (NaBH₄) | Aldehyde fixation-induced (Schiff bases) | Variable effectiveness[3][8] | Can have mixed results[3][8]; requires fresh preparation. |
| Photobleaching | General endogenous fluorophores | ~80% reduction after 48h with direct lamp exposure; rapid reduction (15 min) with microscope lamp[9]. | Can be time-consuming; effectiveness depends on light source intensity and duration[10][11]. |
| Spectral Unmixing | All sources of fluorescence | Can increase signal-to-noise ratio from ~0.5/1 to 22/1[12]. | Requires a spectral imaging system and appropriate software[13][14]; treats autofluorescence as a distinct spectral component. |
| Time-Gated Imaging | Fluorophores with short lifetimes | Can eliminate over 96% of autofluorescence by discarding the initial 20 ns of signal[15]. | Requires a long-lifetime fluorophore (e.g., ADOTA, ~15 ns) and specialized detection equipment[15]. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of autofluorescence reduction techniques. Below are protocols for several widely used methods.
Sudan Black B Quenching
This method is particularly effective for reducing autofluorescence from lipofuscin, a common pigment in aging cells.[1][3]
Experimental Protocol:
-
After completing immunofluorescence staining and final washes, immerse the slides in 70% ethanol for 5 minutes.[16]
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. It is recommended to let this solution stir overnight on a shaker in the dark and filter it before use.[17]
-
Incubate the sections in the Sudan Black B solution for 5-15 minutes at room temperature.[16][17] The optimal incubation time may vary depending on the tissue type.[18]
-
Wash the sections in three changes of 70% ethanol for 1 minute each to remove excess dye.[16]
-
Rinse the slides thoroughly with PBS.
-
Mount the coverslips using an aqueous mounting medium.
Experimental Workflow:
Vector TrueVIEW® Quenching
This commercial kit is designed to reduce autofluorescence from non-lipofuscin sources, such as collagen, elastin, and red blood cells, as well as that induced by aldehyde fixation.[5][7]
Experimental Protocol:
-
Complete all immunofluorescence staining steps, including secondary antibody incubation and washes.
-
After the final wash step, remove excess buffer from the slides.
-
Add enough drops of the Vector TrueVIEW® Quenching solution to completely cover the tissue section.
-
Incubate for 5 minutes at room temperature.[5]
-
Rinse the sections with PBS.
-
Mount the coverslip with a mounting medium.
Experimental Workflow:
Photobleaching
This technique uses high-intensity light to destroy endogenous fluorophores before the application of fluorescent labels.[19]
Experimental Protocol:
-
Prepare the sample through fixation and permeabilization as required by the primary protocol.
-
Before incubating with any fluorescent probes or antibodies, place the sample on the microscope stage.[19]
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury arc lamp or a high-power LED) for a period ranging from 15 minutes to several hours.[9][19] The optimal duration should be determined empirically. A study showed significant reduction in lung tissue autofluorescence within 15 minutes using a 40X objective and a mercury arc lamp.[9]
-
After photobleaching, proceed with the standard immunofluorescence staining protocol.
Experimental Workflow:
Spectral Unmixing
This computational approach is used post-acquisition to separate the autofluorescence signal from the specific fluorescent probe signals.
Logical Relationship Diagram:
Strategies for Minimizing Autofluorescence in Experimental Design
Beyond active reduction techniques, careful experimental planning can significantly mitigate autofluorescence issues.
-
Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde are known to induce autofluorescence.[8][20] Consider using organic solvents such as ice-cold methanol or ethanol as alternatives, especially for cell surface markers.[8][21] If aldehyde fixation is necessary, use the lowest concentration and shortest duration possible.[3][8]
-
Fluorophore Selection: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[20][22] Whenever possible, select fluorophores that excite and emit in the far-red or near-infrared range, where autofluorescence is typically lower.[3][23] Using bright and photostable fluorophores can also help to increase the signal-to-background ratio.[21]
-
Sample Preparation: For tissue sections, perfusion with PBS prior to fixation can help remove red blood cells, a source of heme-related autofluorescence.[3][21] In flow cytometry, it is crucial to remove dead cells, which are highly autofluorescent, using viability dyes and appropriate gating strategies.[21][22]
-
Controls: Always include an unstained control sample that has undergone all the same processing steps as the stained samples.[20] This will allow you to assess the baseline level and spectral properties of the autofluorescence in your experiment.[19]
References
- 1. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. abacusdx.com [abacusdx.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. scispace.com [scispace.com]
- 10. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. southernbiotech.com [southernbiotech.com]
- 21. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 22. bosterbio.com [bosterbio.com]
- 23. oraclebio.com [oraclebio.com]
Navigating the Maze of Autofluorescence: A Comparative Guide to S 2160 (Autofluorescence Eliminator Reagent) and TrueBlack
For researchers, scientists, and drug development professionals striving for pristine fluorescence imaging, the battle against autofluorescence is a constant challenge. This guide provides a comprehensive side-by-side comparison of two prominent autofluorescence quenching reagents: MilliporeSigma's Autofluorescence Eliminator Reagent, hereafter referred to by its product number 2160, and Biotium's TrueBlack Lipofuscin Autofluorescence Quencher.
Autofluorescence, the natural emission of light by biological structures, can obscure target signals, leading to misinterpreted data and compromised results. This is particularly problematic in tissues containing high levels of lipofuscin, collagen, and elastin. To address this, various quenching agents have been developed. This guide will delve into the performance, mechanisms, and protocols of S 2160 and TrueBlack, offering the necessary data for an informed decision in your experimental design.
Performance at a Glance: this compound vs. TrueBlack
To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound and TrueBlack, with Sudan Black B included as a traditional benchmark.
| Feature | This compound (Autofluorescence Eliminator Reagent) | TrueBlack Lipofuscin Autofluorescence Quencher | Sudan Black B |
| Primary Target | Lipofuscin-like autofluorescence.[1] | Lipofuscin autofluorescence.[2][3] | Lipofuscin and lipids.[4][5] |
| Broad Spectrum Quenching | Reduces autofluorescence in neural and other tissues.[1] | Can reduce autofluorescence from collagen, elastin, and red blood cells, though less effective than on lipofuscin.[3] | Masks lipofuscin autofluorescence. |
| Background Fluorescence | Not specified in detail, but aims to eliminate autofluorescence without adversely affecting fluorescent labels.[1] | Significantly less background in red and far-red channels compared to Sudan Black B.[2][3][5] A next-generation version, TrueBlack Plus, offers even lower background.[2][6] | Introduces non-specific background fluorescence, particularly in the red and far-red channels.[2][3][5][6] |
| Solvent | Provided as a ready-to-use solution in 70% ethanol.[1] | Original formula is a 20X solution in DMF, used in 70% ethanol.[7] TrueBlack Plus is a 40X solution in DMSO for use in aqueous buffers like PBS.[2] | Typically prepared as a 0.1-0.3% solution in 70% ethanol.[5] |
| Application Time | 5-minute incubation.[1] | 30-second to 5-minute incubation. | 10-30 minute incubation. |
| Compatibility | Suitable for fluorescence microscopy procedures.[1] | Compatible with most immunofluorescence staining protocols and can be applied before or after antibody incubation.[2] | Can be used after immunofluorescence staining. |
Delving into the Mechanisms: How They Work
The precise chemical compositions of this compound and TrueBlack are proprietary. However, their mechanisms of action can be inferred from the available information.
This compound (Autofluorescence Eliminator Reagent): This reagent is described as reducing or eliminating lipofuscin-like autofluorescence.[1] The mechanism is likely based on the binding of the reagent to the autofluorescent components, thereby quenching their emission.
TrueBlack: This reagent acts as a superior alternative to Sudan Black B by effectively masking lipofuscin autofluorescence with minimal introduction of background signal.[2][3][5] It is a lipophilic dye that likely partitions into the lipid-rich lipofuscin granules, quenching their fluorescence.
The following diagram illustrates the general workflow for applying an autofluorescence quencher in an immunofluorescence protocol.
Caption: General workflow for immunofluorescence with an autofluorescence quenching step.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for this compound and TrueBlack based on manufacturer recommendations. Researchers should always refer to the specific product datasheets for the most accurate and up-to-date instructions.
This compound (Autofluorescence Eliminator Reagent) Protocol
-
Complete Immunofluorescence Staining: Perform all steps of your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.
-
Incubate with this compound: Immerse the sections in the ready-to-use Autofluorescence Eliminator Reagent for 5 minutes at room temperature.[1]
-
Wash: Briefly wash the sections with a buffer solution (e.g., PBS).
-
Mount: Mount the coverslip onto the slide using an appropriate mounting medium.
TrueBlack Lipofuscin Autofluorescence Quencher Protocol (General)
-
Prepare Working Solution: Dilute the 20X TrueBlack stock solution to 1X in 70% ethanol.
-
Perform Immunofluorescence Staining: This can be done either before or after TrueBlack treatment.
-
Incubate with TrueBlack: Incubate the slides in the 1X TrueBlack working solution for 30 seconds to 5 minutes at room temperature.
-
Wash: Wash the slides with buffer (e.g., PBS).
-
Mount: Mount the coverslip using an appropriate mounting medium.
The logical flow for deciding on an autofluorescence quenching strategy is depicted below.
Caption: Decision-making process for selecting an autofluorescence quencher.
Conclusion
Both this compound (Autofluorescence Eliminator Reagent) and TrueBlack offer effective solutions for mitigating autofluorescence, a critical step for achieving high-quality immunofluorescence data.
-
This compound provides a straightforward, ready-to-use solution with a quick application time, specifically targeting lipofuscin-like autofluorescence.
-
TrueBlack is a well-established quencher for lipofuscin, with the significant advantage of introducing minimal background fluorescence, especially in the red and far-red spectra. The availability of TrueBlack Plus, which can be used in an aqueous buffer, adds to its versatility.
The choice between these reagents will ultimately depend on the specific tissue type, the primary source of autofluorescence, and the spectral properties of the fluorophores used in the experiment. For studies heavily reliant on red and far-red channels, TrueBlack and its next-generation counterpart, TrueBlack Plus, present a compelling option. When ease of use and a focus on lipofuscin quenching are paramount, this compound is a strong contender. Researchers are encouraged to perform pilot experiments to determine the optimal quenching strategy for their specific application.
References
Unable to Assess "S 2160": No Publicly Available Scientific Information Found
A comprehensive search for the compound or drug designated "S 2160" has yielded no relevant scientific or medical information. As a result, it is not possible to provide a comparison guide on its effect on target antigenicity.
Initial and follow-up investigations across various scientific and drug development databases, as well as general scientific literature, failed to identify any therapeutic agent, research compound, or biological molecule with the identifier "this compound." The searches returned results for unrelated subjects, including legislative bills and industrial equipment, but no data pertinent to the requested topic of target antigenicity.
Without any information on the nature of "this compound," including its mechanism of action, molecular structure, or therapeutic target, an assessment of its biological effects, particularly on the antigenicity of a target molecule, cannot be performed.
To proceed with this request, clarification on the identity of "this compound" is required. Please verify the name and provide any additional available information, such as its chemical class, the research institution or company developing it, or any associated publications. Once "this compound" can be accurately identified, a thorough analysis of its effects on target antigenicity and a comparison with relevant alternatives can be conducted.
A Researcher's Guide to Combating Autofluorescence: An Independent Review of S 2160 Autofluorescence Eliminator and its Alternatives
For researchers, scientists, and drug development professionals striving for pristine fluorescence imaging, the battle against autofluorescence is a familiar challenge. This naturally occurring fluorescence in biological samples can obscure specific signals, leading to misinterpreted data and compromised results. This guide provides an in-depth comparison of commercially available autofluorescence eliminators, with a focus on Millipore's S 2160 Autofluorescence Eliminator, and its popular alternatives: Vector Laboratories' TrueVIEW Autofluorescence Quenching Kit and Biotium's TrueBlack Lipofuscin Autofluorescence Quencher. We will also include the traditional Sudan Black B method for a comprehensive overview.
This guide synthesizes available data to objectively compare the performance of these reagents, supported by experimental protocols and quantitative data where available.
Understanding the Enemy: The Origins of Autofluorescence
Autofluorescence in tissue samples can arise from several sources, broadly categorized as endogenous or process-induced. Endogenous sources include molecules like collagen, elastin, NADH, and flavins, which are naturally present in tissues. A particularly troublesome source, especially in aged tissues and neurodegenerative disease models, is the accumulation of lipofuscin granules. Process-induced autofluorescence is often a consequence of sample preparation, with aldehyde-based fixatives like formalin and glutaraldehyde being significant contributors.
The ideal autofluorescence elimination reagent should effectively quench this background noise across a broad spectrum of wavelengths without diminishing the specific fluorescent signal of interest, affecting tissue morphology, or introducing its own fluorescent artifacts.
At a Glance: Comparing Autofluorescence Eliminators
To facilitate a clear comparison, the following table summarizes the key features and performance metrics of the this compound Autofluorescence Eliminator and its alternatives based on available data.
| Feature | This compound Autofluorescence Eliminator (Millipore) | TrueVIEW Autofluorescence Quenching Kit (Vector Labs) | TrueBlack Lipofuscin Autofluorescence Quencher (Biotium) | Sudan Black B |
| Primary Target | Lipofuscin-like autofluorescence | Aldehyde-induced autofluorescence, collagen, elastin, red blood cells | Lipofuscin | Lipofuscin and other lipids |
| Reported Efficacy | Reduces or eliminates lipofuscin autofluorescence | Significantly reduces non-lipofuscin autofluorescence | Effectively eliminates lipofuscin autofluorescence with less background than Sudan Black B | Effective at quenching lipofuscin, but can introduce red/far-red background |
| Ease of Use | Simple, multi-step protocol | Simple, one-step 5-minute incubation | Rapid, simple treatment before or after immunostaining | Multi-step protocol |
| Compatibility | Neural tissue (human, monkey, rat) and other tissues | Wide selection of fluorophores, standard and confocal microscopes | Compatible with most mounting media; less background in red/far-red channels than Sudan Black B | Can introduce background in red and far-red channels |
| Quantitative Data (Independent) | Not available in direct comparative studies found. | Outperformed Sudan Black B in reducing autofluorescence in formaldehyde-fixed myocardium. | Outperformed Sudan Black B in aged mouse brain and demonstrated high quenching efficiency in myocardium. | Variable, with reported autofluorescence suppression of 65-95% in pancreatic tissue. |
Delving Deeper: Performance and Experimental Evidence
This compound Autofluorescence Eliminator
The this compound Autofluorescence Eliminator from Millipore is specifically marketed for the reduction of lipofuscin-like autofluorescence, a common issue in neurological and aging studies. While direct, independent quantitative comparisons with other commercial kits were not found in the reviewed literature, the manufacturer's protocol suggests a straightforward, albeit multi-step, application process. User reviews and manufacturer claims indicate its effectiveness in its targeted application.
TrueVIEW Autofluorescence Quenching Kit
Vector Laboratories' TrueVIEW is designed to tackle a broader range of autofluorescence sources, particularly those induced by aldehyde fixation and endogenous components like collagen and elastin. An independent study on formaldehyde-fixed myocardium demonstrated that TrueVIEW significantly reduced autofluorescence, outperforming traditional methods like Sudan Black B in this context. The simple, one-step incubation protocol makes it an attractive option for researchers looking for a quick and effective solution for non-lipofuscin background.
TrueBlack Lipofuscin Autofluorescence Quencher
Biotium's TrueBlack is another reagent primarily targeting lipofuscin. A key advantage highlighted in multiple sources is its ability to quench lipofuscin autofluorescence with significantly less introduction of background fluorescence in the red and far-red channels compared to Sudan Black B. This is a critical consideration for multiplex immunofluorescence experiments. A comparative study on aged mouse brains in the context of Alzheimer's disease research showed that TrueBlack effectively removed intracellular lipofuscin signals, which could be mistaken for amyloid-β aggregates. In the aforementioned study on myocardial tissue, TrueBlack also demonstrated high efficiency in suppressing autofluorescence.
Sudan Black B: The Traditional Approach
Sudan Black B is a lipophilic dye that has long been the go-to solution for quenching lipofuscin-based autofluorescence. It is cost-effective and can be highly effective, with studies reporting significant autofluorescence suppression. However, its major drawback is the introduction of a noticeable background signal, particularly in the red and far-red portions of the spectrum, which can limit its utility in multi-color imaging.
Experimental Protocols: A How-To Guide
To ensure reproducibility and optimal results, detailed experimental protocols are crucial. Below are representative protocols for each of the discussed autofluorescence elimination methods. Note that optimization for specific tissue types and experimental conditions is always recommended.
This compound Autofluorescence Eliminator Protocol
This protocol is based on the manufacturer's instructions.
-
Following immunofluorescence staining, immerse the slides in Phosphate Buffered Saline (PBS) for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Immerse slides in this compound Autofluorescence Eliminator Reagent for 5 minutes.
-
Immerse slides in three changes of 70% ethanol for 1 minute each.
-
Mount coverslips using an aqueous mounting medium.
TrueVIEW Autofluorescence Quenching Kit Protocol
This protocol is a summary of the manufacturer's guidelines.
-
Complete the entire immunofluorescence staining protocol.
-
Wash the slides with PBS.
-
Incubate the slides with the TrueVIEW quenching solution for 5 minutes at room temperature.
-
Wash the slides with PBS.
-
Mount coverslips with an aqueous mounting medium.
TrueBlack Lipofuscin Autofluorescence Quencher Protocol
This protocol is a general guideline based on manufacturer recommendations.
-
Perform immunofluorescence staining as per your standard protocol.
-
Wash slides in PBS.
-
Prepare a 1x solution of TrueBlack in 70% ethanol.
-
Incubate slides in the TrueBlack solution for 30 seconds to 3 minutes.
-
Wash slides extensively with PBS or 70% ethanol.
-
Mount coverslips with an aqueous mounting medium. Note: TrueBlack can also be applied before the primary antibody incubation.
Sudan Black B Protocol
This is a commonly used protocol for Sudan Black B treatment.
-
After the final wash of the secondary antibody incubation, rinse slides in PBS.
-
Prepare a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol.
-
Incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the slides thoroughly in several changes of 70% ethanol to remove excess stain.
-
Rinse slides in PBS.
-
Mount coverslips with an aqueous mounting medium.
Visualizing the Workflow: From Problem to Solution
To better illustrate the experimental process and the role of autofluorescence eliminators, the following diagrams, created using the DOT language for Graphviz, outline a typical immunofluorescence workflow and the decision-making process for addressing autofluorescence.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate autofluorescence eliminator is critical for generating high-quality, reliable immunofluorescence data. While the This compound Autofluorescence Eliminator is positioned as a dedicated solution for lipofuscin, the lack of direct independent comparative data makes a definitive performance assessment against its competitors challenging.
For researchers dealing with lipofuscin-rich tissues, particularly in the context of multi-color imaging, Biotium's TrueBlack appears to be a strong contender, offering effective quenching with minimal interference in the red and far-red channels. When autofluorescence is primarily a result of aldehyde fixation or from general tissue components, Vector Laboratories' TrueVIEW presents an easy-to-use and effective solution.
The traditional Sudan Black B method remains a viable and cost-effective option, especially when multiplexing in the far-red spectrum is not a primary concern. However, researchers should be mindful of its potential to introduce background fluorescence.
Ultimately, the optimal choice will depend on the specific tissue type, the source of autofluorescence, the experimental design, and the spectral properties of the fluorophores being used. It is highly recommended to perform pilot experiments to determine the most effective autofluorescence quenching strategy for your specific research needs.
Safety Operating Guide
Navigating the Unknown: The Challenge of Identifying "S 2160"
Despite a comprehensive search for a chemical compound or substance designated "S 2160" relevant to researchers, scientists, and drug development professionals, a specific, identifiable agent with this name remains elusive. The ambiguity of the identifier "this compound" prevents the provision of essential safety and handling information, including personal protective equipment (PPE) guidelines, disposal procedures, and experimental protocols.
Initial investigations into "this compound" yielded disparate and contextually irrelevant results, ranging from product codes for industrial adhesives and cleaning solutions to docket numbers and unrelated numerical identifiers in various documents. Subsequent, more targeted searches within chemical and pharmaceutical databases for a research chemical, drug, or peptide with the "this compound" designation also failed to produce a definitive match.
This lack of a specific chemical entity makes it impossible to fulfill the core requirements of providing detailed safety protocols. Information on PPE, such as the appropriate type of gloves, eye protection, and respiratory equipment, is entirely dependent on the specific hazards posed by a substance, including its toxicity, reactivity, and physical state. Similarly, disposal plans are dictated by the chemical's properties and regulatory requirements for hazardous waste.
Furthermore, without a known substance, it is not possible to provide experimental protocols or create the requested visualizations, such as signaling pathway diagrams or experimental workflows. These elements are contingent on understanding the biological or chemical activity of the compound .
To obtain the necessary safety and logistical information, a more specific identifier for "this compound" is required. This could include:
-
A full chemical name: The systematic name of the compound according to IUPAC nomenclature.
-
A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A trade name or internal company code: If "this compound" is a proprietary designation.
Researchers, scientists, and drug development professionals are strongly advised to consult the Safety Data Sheet (SDS) for any chemical they handle. The SDS is a comprehensive document that provides detailed information about the substance's hazards, safe handling procedures, and emergency control measures. Without a confirmed identity for "this compound," a corresponding SDS cannot be located.
In the absence of this critical information, it is imperative to exercise extreme caution and assume that any unknown substance is hazardous. Standard laboratory best practices should be followed, including the use of basic PPE (laboratory coat, gloves, and safety glasses) and working in a well-ventilated area. However, these general precautions may not be sufficient for a substance with unique or significant hazards.
Therefore, until "this compound" can be unequivocally identified, no specific guidance on personal protective equipment, operational plans, or disposal procedures can be provided. Further clarification on the identity of this substance is necessary to ensure the safety of all personnel and the integrity of the research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
